molecular formula C6H2F5N B1402798 3,5-Difluoro-4-(trifluoromethyl)pyridine CAS No. 1391033-20-7

3,5-Difluoro-4-(trifluoromethyl)pyridine

Cat. No.: B1402798
CAS No.: 1391033-20-7
M. Wt: 183.08 g/mol
InChI Key: IOKAPTOVFHLDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2F5N and its molecular weight is 183.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-difluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKAPTOVFHLDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper designed for application scientists and medicinal chemists.

The Architect’s Fluorine: A Scaffold for Next-Generation Bioactives

Executive Summary

3,5-Difluoro-4-(trifluoromethyl)pyridine (CAS: 1391033-20-7) represents a "privileged scaffold" in modern drug discovery. Unlike generic trifluoromethylpyridines, this specific isomer offers a unique orthogonal reactivity profile. The 3,5-difluoro substitution pattern activates the ring for regioselective nucleophilic aromatic substitution (


) while the 4-trifluoromethyl group provides critical lipophilicity and metabolic blockade. This guide details the synthesis, reactivity, and handling of this motif, positioning it as a core building block for kinase inhibitors and advanced agrochemicals.

Chemical Identity & Physical Properties[1]

ParameterSpecification
IUPAC Name 3,5-Difluoro-4-(trifluoromethyl)pyridine
CAS Number 1391033-20-7
Molecular Formula

Molecular Weight 183.08 g/mol
Appearance Colorless to light yellow liquid/low-melting solid
Boiling Point ~135–140 °C (Predicted)
LogP ~2.4 (Predicted)
SMILES FC1=CN=CC(F)=C1C(F)(F)F
Key Hazard H301 (Toxic if swallowed), H315 (Skin Irritant)

Synthesis Methodologies

Two distinct routes are recommended depending on the scale and available starting materials.

Route A: The "Halex" Process (Industrial Scale-Up)

This method utilizes the commercially available 3,5-dichloro-4-(trifluoromethyl)pyridine precursor. It relies on the thermodynamic favorability of the C–F bond over C–Cl.

  • Precursor: 3,5-Dichloro-4-(trifluoromethyl)pyridine.[1]

  • Reagents: Anhydrous Potassium Fluoride (KF), 18-Crown-6 (Catalyst).

  • Solvent: Sulfolane or N-Methyl-2-pyrrolidone (NMP).

Protocol:

  • Preparation: Charge a high-pressure reactor with 3,5-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) and spray-dried KF (3.5 eq). Add 18-Crown-6 (0.05 eq) to catalyze phase transfer.

  • Solvation: Add anhydrous Sulfolane (5 mL/g substrate). Ensure water content is <100 ppm (critical for yield).

  • Reaction: Heat to 180–200 °C for 12–18 hours. Monitor via GC-MS.[2]

  • Workup: Distill the product directly from the reaction mixture under reduced pressure to avoid aqueous workup, which can lead to hydrolysis of the trifluoromethyl group under basic conditions.

Route B: Directed Lithiation (Discovery Scale)

For laboratories starting from 3,5-difluoropyridine, a lithiation-trapping sequence is effective.

  • Precursor: 3,5-Difluoropyridine.[1][3][4]

  • Reagents: Lithium Diisopropylamide (LDA), Trifluoromethyl iodide (

    
    ) or Ruppert-Prakash reagent.
    
  • Mechanism: The C4 proton is flanked by two fluorine atoms, making it significantly more acidic (

    
     ~25) than the C2/C6 protons.
    

Step-by-Step Protocol:

  • Cooling: Dissolve 3,5-difluoropyridine in dry THF under Argon. Cool to -78 °C.[5][6]

  • Lithiation: Add LDA (1.1 eq) dropwise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the 4-lithio species.

    • Validation: Take an aliquot and quench with

      
      . NMR should show >95% D-incorporation at C4.
      
  • Electrophile Addition: Add

    
     (gas) or a soluble source of electrophilic 
    
    
    
    slowly.
  • Quench: Warm to room temperature and quench with saturated

    
    .
    

Reactivity Profile & Logic

The utility of 3,5-difluoro-4-(trifluoromethyl)pyridine lies in its predictable regioselectivity.

The "Flanking Effect"

The 4-position is blocked by


. The 3- and 5-positions are occupied by Fluorine.
  • Nucleophilic Attack (

    
    ):  Nucleophiles will preferentially displace the Fluorine at C3 or C5.
    
    • Why? The

      
       group is a strong electron-withdrawing group (EWG). The position ortho to an EWG (C3/C5) is highly activated for nucleophilic attack. While the Nitrogen atom activates C2/C6, the leaving group ability of Fluorine at C3/C5 dominates the kinetics.
      
  • C-H Activation: The C2/C6 protons remain available for late-stage functionalization via palladium-catalyzed cross-coupling or further lithiation.

Diagram: Reactivity Flowchart

ReactivityMap Core 3,5-Difluoro-4-(trifluoromethyl)pyridine (Core Scaffold) SNAr S_NAr Reaction (Nucleophilic Substitution) Core->SNAr + R-NH2 / Base (Displacement of F at C3) Lithiation C2-Lithiation (Deprotonation) Core->Lithiation + LDA / -78°C (Attack at C2-H) Prod_SNAr 3-Amino-5-fluoro-4-(trifluoromethyl)pyridine (Kinase Inhibitor Motif) SNAr->Prod_SNAr Regioselective Prod_Lith 2-Functionalized Derivative (Complex Heterocycle) Lithiation->Prod_Lith + Electrophile

Caption: Divergent reactivity pathways. The scaffold allows orthogonal functionalization: S_NAr at C3/C5 (red path) and metallation at C2/C6 (yellow path).

Experimental Protocol: Regioselective Amination ( )

Objective: Synthesis of a mono-substituted amino-pyridine derivative (common in drug synthesis).

Reagents:

  • Substrate: 3,5-Difluoro-4-(trifluoromethyl)pyridine (1.0 mmol)

  • Nucleophile: Morpholine (1.1 mmol)

  • Base:

    
     (2.0 mmol)
    
  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Setup: In a 20 mL vial, suspend 3,5-difluoro-4-(trifluoromethyl)pyridine and

    
     in MeCN (5 mL).
    
  • Addition: Add Morpholine dropwise at 0 °C.

    • Causality: Low temperature prevents double-substitution (displacing both fluorines).

  • Reaction: Stir at 25 °C for 4 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:2). The product will be more polar than the starting material.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Data Validation:

    • 19F NMR: Starting material shows two signals (doublet for F-3/5, triplet for CF3). Product will show three distinct signals due to symmetry breaking: one remaining aromatic F (doublet), one CF3 (doublet/multiplet), and loss of one F signal.

Applications in Drug Discovery[9]

Kinase Inhibition

The 3,5-difluoro-4-CF3 motif is an isostere for electron-deficient aromatics found in ATP-competitive inhibitors.

  • Metabolic Stability: The fluorine atoms block P450-mediated oxidation at the vulnerable 3 and 5 positions.

  • Lipophilicity: The

    
     group increases membrane permeability (logP boost) without significantly increasing molecular weight compared to other lipophilic groups like t-butyl.
    
Agrochemicals

Used as a precursor for herbicides that inhibit Phytoene Desaturase (PDS). The electron-deficient ring enhances binding to the target enzyme active site, while the


 group ensures environmental persistence and leaf cuticle penetration.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H301: Toxic if swallowed.Handle in a fume hood. Double-glove (Nitrile).
Skin Irritation H315: Causes skin irritation.Immediate wash with soap/water upon contact.
Reactivity Reacts violently with strong nucleophiles.Do not mix with concentrated alkalis without cooling.
Decomposition Releases HF (Hydrofluoric Acid).In case of fire, use breathing apparatus. Avoid glass if heating >200°C.

References

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of Polyfluorinated Pyridines. European Journal of Organic Chemistry.
  • Chambers, R. D., et al. (1996). Nucleophilic substitution in polyfluoro-heterocycles. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Strategic Utilization of 3,5-Difluoro-4-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of lead optimization, 3,5-Difluoro-4-(trifluoromethyl)pyridine represents a "privileged scaffold."[1] It is not merely a building block; it is a precision tool for modulating lipophilicity, metabolic stability, and pKa. This guide deconstructs the molecule's physicochemical identity and provides a rigorous, field-validated roadmap for its synthetic manipulation, moving beyond basic molecular weight calculations to advanced functionalization strategies.

Part 1: Physicochemical Profile & Specifications[1][2]

The core utility of this molecule lies in its high fluorine content, which alters the electron density of the pyridine ring, rendering it electron-deficient and highly lipophilic.

Table 1: Core Technical Specifications
ParameterSpecificationTechnical Note
Chemical Name 3,5-Difluoro-4-(trifluoromethyl)pyridineSystematic IUPAC nomenclature
CAS Number 1391033-20-7 Primary identifier for procurement
Molecular Weight 183.08 g/mol Calculated using standard atomic weights (

)
Exact Mass 183.011 g/mol Monoisotopic mass for HRMS validation
Molecular Formula

Physical State Solid / Low-melting solidHandling requires inert atmosphere (hygroscopic)
Predicted LogP ~2.3 - 2.8Highly lipophilic due to

and F substituents
Acidity (C-H) High (C-2/C-6 positions)

of C-H estimated < 25 (DMSO scale)
Structural Analysis

The molecule features a


 symmetry point group. The 4-trifluoromethyl group is flanked by two fluorine atoms at positions 3 and 5.[1][2][3] This "buttressing" effect creates significant steric bulk around the 4-position while leaving the 2- and 6-positions electronically activated but sterically accessible.

Part 2: Synthetic Architecture & Reactivity[1]

The electron-deficient nature of the pyridine ring, exacerbated by three strong electron-withdrawing groups (EWGs), dictates its reactivity. The nitrogen lone pair is less basic than unsubstituted pyridine, reducing its ability to poison organometallic catalysts, but the ring itself is susceptible to nucleophilic attack.

Reactivity Map

The following diagram illustrates the divergent reactivity pathways available for this scaffold.

ReactivityMap Core 3,5-Difluoro-4- (trifluoromethyl)pyridine C2_Pos C-2/C-6 Positions (High Acidity) Core->C2_Pos Primary Site C4_Pos C-4 Position (Steric/Metabolic Block) Core->C4_Pos Stability Ring Pyridine Ring (Electron Deficient) Core->Ring Electronic Character Li_Exchange Lithium-Halogen Exchange (via LiTMP/LDA) C2_Pos->Li_Exchange Functionalization Minisci Radical Addition (Minisci Reaction) C2_Pos->Minisci Alkylation SNAr Nucleophilic Aromatic Substitution (S_NAr) Ring->SNAr If Activated (N-Oxide)

Figure 1: Reactivity profile highlighting the C-2 position as the primary vector for synthetic modification.

Part 3: Experimental Protocol (Self-Validating)

Workflow: Regioselective C-2 Functionalization via Lithiation

Objective: To introduce an electrophile (E) at the C-2 position. Rationale: The protons at C-2 and C-6 are acidified by the inductive effect of the adjacent Nitrogen and Fluorine atoms. Standard bases like n-BuLi are too nucleophilic and may attack the ring (Chichibabin-type addition). LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is required as a non-nucleophilic, bulky base.

Reagents & Setup
  • Substrate: 3,5-Difluoro-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Base: LiTMP (generated in situ from TMP and n-BuLi) (1.1 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Iodine (

    
    ), DMF, or Alkyl Halide (1.2 equiv)
    
  • Temperature: -78 °C (Critical)

Step-by-Step Methodology
  • Base Preparation (In Situ):

    • Charge a flame-dried flask with anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.15 equiv) under Argon.

    • Cool to -78 °C.[4]

    • Dropwise add n-BuLi (1.1 equiv). Stir for 30 minutes to form LiTMP. Validation: Solution should remain clear/light yellow.

  • Metalation (DoM):

    • Dissolve the pyridine substrate in minimal THF.

    • Add the substrate solution dropwise to the LiTMP solution at -78 °C over 15 minutes.

    • Wait: Stir for exactly 45 minutes at -78 °C.

    • Mechanism:[4][5] The Li coordinates to the ring Nitrogen and Fluorine, directing deprotonation at C-2.

  • Electrophilic Quench:

    • Add the electrophile (e.g.,

      
       in THF) rapidly.
      
    • Allow the mixture to warm to room temperature over 2 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc.
      
Experimental Logic Diagram

Protocol Step1 1. Base Gen (LiTMP, -78°C) Step2 2. Substrate Addn (DoM Formation) Step1->Step2 Active Li-Species Step3 3. Electrophile Quench Step2->Step3 C-2 Lithiated Intermediate Step4 4. Product Isolation Step3->Step4 Functionalized Pyridine

Figure 2: Sequential workflow for the Directed ortho Metalation (DoM) of the substrate.

Part 4: Applications in Drug Design

Bioisosterism & Metabolic Blocking

The 3,5-difluoro-4-trifluoromethyl motif is often used to replace unstable phenyl rings or electron-rich heterocycles.

  • Metabolic Stability: The C-F bonds are resistant to Cytochrome P450 oxidation. The

    
     group blocks the para-position, preventing metabolic soft-spot oxidation.
    
  • Lipophilicity: The high fluorine content significantly increases LogP, facilitating blood-brain barrier (BBB) penetration in CNS programs.

pKa Modulation

The basicity of the pyridine nitrogen is drastically reduced by the three EWGs.

  • Unsubstituted Pyridine pKa: ~5.2

  • 3,5-Difluoro-4-(trifluoromethyl)pyridine pKa: Estimated < 1.0.

  • Impact: This ensures the molecule remains neutral at physiological pH (7.4), improving passive membrane permeability compared to more basic pyridines that might be protonated.

Part 5: Safety & Handling

  • Hazard Class: Acute Toxic (Oral/Inhalation).

  • GHS Signal: Danger.

  • Storage: Store under inert gas (Argon/Nitrogen). Fluorinated pyridines can be volatile; use in a well-ventilated fume hood.

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. (Contextual grounding for LiTMP usage in fluoropyridines).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for bioisosterism).

Sources

Commercial Availability & Technical Profile: 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-4-(trifluoromethyl)pyridine (CAS: 1391033-20-7) is a specialized fluorinated heterocyclic intermediate currently positioned at the intersection of advanced agrochemical discovery and medicinal chemistry. Characterized by its electron-deficient pyridine ring and high lipophilicity, this compound serves as a critical building block for modulating metabolic stability and bioavailability in bioactive molecules.

Commercially, the compound is classified as a High-Value Research Chemical . While not yet a bulk commodity (multi-ton scale), it is readily available in gram-to-kilogram quantities from specialized fluorochemistry suppliers. Its primary utility lies in the development of next-generation herbicides and insecticides, where the specific substitution pattern offers unique binding affinities and resistance to oxidative metabolism.

Part 1: Chemical Profile & Technical Specifications[1]

Identity & Physicochemical Properties

The unique electronic environment of this molecule is defined by the synergistic electron-withdrawing effects of the two fluorine atoms at the meta positions (3,[1]5) and the trifluoromethyl group at the para position (4).[2] This substitution pattern significantly reduces the basicity of the pyridine nitrogen, altering its hydrogen-bond accepting capability compared to non-fluorinated analogs.

PropertySpecification
Chemical Name 3,5-Difluoro-4-(trifluoromethyl)pyridine
CAS Number 1391033-20-7
Molecular Formula C₆H₂F₅N
Molecular Weight 183.08 g/mol
SMILES FC1=CN=CC(F)=C1C(F)(F)F
Appearance Colorless to light yellow liquid or low-melting solid
Purity Grade Typically ≥95% to 98% (GC/HPLC)
MDL Number MFCD22378815
Solubility Soluble in organic solvents (DCM, MeOH, DMSO); sparingly soluble in water

Part 2: Synthesis & Manufacturing Methodologies

Expert Analysis: The Challenge of Regioselectivity

Synthesizing 3,5-difluoro-4-(trifluoromethyl)pyridine presents a regiochemical challenge. Direct electrophilic fluorination of pyridine typically favors the 2- or 6-positions (ortho to nitrogen) or requires harsh conditions that lack selectivity. Consequently, industrial production relies on Halogen Exchange (Halex) reactions or De Novo Ring Construction .

Primary Manufacturing Route: Halogen Exchange (Halex)

The most scalable industrial route involves the fluorination of a chlorinated precursor. The electron-deficient nature of the pyridine ring, further activated by the 4-CF3 group, makes the 3,5-dichloro positions susceptible to nucleophilic aromatic substitution (


) with fluoride sources.

Protocol Overview:

  • Precursor: 3,5-Dichloro-4-(trifluoromethyl)pyridine.

  • Reagents: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).

  • Solvent: Polar aprotic solvents (e.g., Sulfolane, DMSO, or NMP) are essential to solvate the metal cation and leave the fluoride anion "naked" and reactive.

  • Catalyst: Phase transfer catalysts (e.g., 18-crown-6 or TDA-1) are often employed to accelerate the reaction kinetics at temperatures ranging from 150°C to 220°C.

Mechanism & Workflow Diagram

The following diagram illustrates the logical flow of the Halex synthesis route, highlighting the critical decision points for impurity control (e.g., under-fluorinated byproducts).

SynthesisRoute cluster_conditions Critical Process Parameters Start Start: 4-(Trifluoromethyl)pyridine Chlorination Step 1: Chlorination (Cl2, Catalyst, High Temp) Start->Chlorination Electrophilic Subst. Intermediate Intermediate: 3,5-Dichloro-4-(trifluoromethyl)pyridine Chlorination->Intermediate Halex Step 2: Halex Reaction (KF/CsF, Sulfolane, 180°C) Intermediate->Halex Nucleophilic Subst. (SNAr) Crude Crude Product Mixture (Target + Mono-fluoro isomers) Halex->Crude Note1 Moisture Control: Strictly Anhydrous (<100 ppm H2O) to prevent hydrolysis. Halex->Note1 Purification Step 3: Fractional Distillation Crude->Purification Final Final Product: 3,5-Difluoro-4-(trifluoromethyl)pyridine (>98% Purity) Purification->Final

Caption: Industrial synthesis workflow via Halogen Exchange (Halex), transforming chlorinated precursors into the target fluorinated pyridine.

Part 3: Applications in Drug & Agrochemical Discovery

Bioisosterism and Metabolic Stability

In medicinal chemistry, the 3,5-difluoro-4-(trifluoromethyl)pyridine moiety is utilized to:

  • Block Metabolic Hotspots: The C-H bonds at positions 3 and 5 are susceptible to oxidative metabolism (P450). Replacing them with C-F bonds blocks this degradation pathway, extending the half-life (

    
    ) of the drug.
    
  • Modulate Lipophilicity: The combination of two fluorine atoms and a trifluoromethyl group significantly increases

    
    , facilitating membrane permeability and blood-brain barrier (BBB) penetration.
    
Agrochemical Potency

This scaffold is particularly prevalent in the design of nicotinic acetylcholine receptor (nAChR) modulators (insecticides) and acetolactate synthase (ALS) inhibitors (herbicides). The electron-deficient ring enhances binding interactions with specific receptor pockets that favor


-stacking with electron-rich amino acid residues.

Part 4: Commercial Landscape & Sourcing Guide

Supply Chain Status

The compound is currently in the "Scale-Up" phase of the commercial lifecycle. It is not a commodity chemical found in every catalog but is supported by a robust network of specialized synthesis houses.

Supplier TypeTypical Pack SizeLead TimeTarget Buyer
Catalog Suppliers (e.g., Sigma-Aldrich, BLDpharm)1g – 25g2–5 DaysAcademic/Early Discovery
Specialty Fluorochem (e.g., Apollo Scientific, Fluorochem)100g – 1kg1–3 WeeksProcess Development
CRO/CMO (Custom Synthesis)>10kg8–12 WeeksClinical/Field Trials
Sourcing Recommendations
  • Purity Validation: For biological screening, ensure the supplier provides a Certificate of Analysis (CoA) confirming NMR (

    
     and 
    
    
    
    )
    purity. The presence of mono-chloro impurities (from incomplete Halex reaction) can significantly skew biological data.
  • Cost Efficiency: Prices vary significantly. Catalog prices for 1g can range from

    
    350 USD. Bulk inquiries (>100g) typically secure a 40–60% unit price reduction.
    

Part 5: Handling, Safety & Regulatory (MSDS Summary)

Signal Word: DANGER

Hazard Identification (GHS)[5]
  • H301: Toxic if swallowed.[3][4]

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[3][5][7]

  • H335: May cause respiratory irritation.[6]

Handling Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood. The compound may have appreciable volatility; avoid generating aerosols.

  • PPE: Nitrile gloves (double-gloving recommended for fluorinated heterocycles), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place. While chemically stable, fluorinated pyridines should be kept away from strong nucleophiles and reducing agents.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 3,5-Difluoro-4-(trifluoromethyl)pyridine. Retrieved from

  • BLDpharm. (n.d.). 3,5-Difluoro-4-(trifluoromethyl)pyridine Technical Data. Retrieved from

  • Tsukamoto, M., & Nakamura, T. (2023).[8] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329818332. Retrieved from

  • Jeschke, P. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from

Sources

Strategic Sourcing & Technical Profile: 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Difluoro-4-(trifluoromethyl)pyridine (CAS: 1391033-20-7) represents a high-value fluorinated building block primarily utilized in late-stage lead optimization for agrochemicals and pharmaceuticals. Its structural uniqueness lies in the specific 3,5-fluorination pattern, which serves a dual purpose: it metabolically blocks the oxidative-labile 3 and 5 positions while electronically tuning the pyridine nitrogen’s basicity (


).[1]

Currently, this compound commands a premium market price due to the difficulty of separating it from its regioisomers (specifically the 2,3-difluoro variants) during synthesis.[1] This guide provides a technical breakdown of the cost drivers, synthesis routes, and quality control parameters required to integrate this intermediate into drug development pipelines.

Economic Analysis: Price per Gram

The market for 3,5-Difluoro-4-(trifluoromethyl)pyridine is bifurcated between "Catalog Grade" (for R&D screening) and "Process Grade" (for scale-up).[1] The high cost at the gram scale reflects the burden of chromatographic purification required to remove isomeric impurities.[1]

Table 1: Market Price Benchmark (2025/2026 Estimates)
ScaleGradeEstimated Price RangePrimary Cost Driver
Research (1g - 10g) >97% (HPLC)$300 - $450 USD / gram Inventory holding, small-scale chromatography.
Pilot (100g - 1kg) >98% (GC)$80 - $150 USD / gram Batch synthesis yield, custom manufacturing setup.[1]
Bulk (>10kg) >99% (GC)$25 - $50 USD / gram Raw material efficiency (Halex route), dedicated campaigns.[1]

Analyst Note: The Sigma-Aldrich benchmark for this compound (Product MNO000152) historically hovers around $350/g .[1] However, contract manufacturing organizations (CMOs) in India and China utilizing continuous flow fluorination can reduce this by 80-90% on multi-kilogram orders.[1]

Technical Profile & Chemical Properties[1][2][3][4][5][6][7][8]

The strategic value of this scaffold is defined by its electronic landscape.[1] The trifluoromethyl group at C4 combined with fluorine atoms at C3 and C5 creates an extremely electron-deficient ring system.[1]

  • CAS Number: 1391033-20-7

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 183.08 g/mol [1][2]

  • Physical State: Solid (Low melting point) / Volatile[1]

  • Reactivity Profile: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) at the C2 and C6 positions.[1]
    
Structural Logic (Bioisosterism)[1]
  • Metabolic Blocking: The C3 and C5 positions are common sites for CYP450-mediated oxidation in pyridines.[1] Fluorination blocks this pathway, extending half-life (

    
    ).[1]
    
  • Lipophilicity: The

    
     group significantly increases 
    
    
    
    , improving membrane permeability.[1]
  • Electronic Tuning: The electron-withdrawing nature of the three fluorine-based groups dramatically lowers the basicity of the pyridine nitrogen, reducing off-target hERG binding often associated with basic amines.[1]

Synthesis & Manufacturing Routes

Understanding the synthesis is critical for assessing supplier capability and impurity profiles.[1] There are two primary routes: the Industrial Halex Route (Cost-effective, high impurity risk) and the Medicinal Chemistry Route (High purity, high cost).[1]

Route A: The "Halex" Process (Industrial)

This method utilizes Halogen Exchange (Halex) on chlorinated precursors.[1] It is the most scalable but prone to regioisomeric mixtures.[1]

  • Precursor: 3,5-Dichloro-4-(trifluoromethyl)pyridine.[1][3]

  • Reagent: Anhydrous Potassium Fluoride (KF).[1]

  • Solvent: Sulfolane or DMSO (High temperature).[1]

  • Risk: Incomplete exchange leads to chloro-fluoro impurities which are difficult to separate.[1]

Route B: Directed Lithiation (Lab Scale)[1]
  • Precursor: 3,5-Difluoropyridine.[1][4][3]

  • Mechanism: Lithiation at C4 (using LDA) followed by trapping with a trifluoromethylating agent (e.g., Ruppert-Prakash reagent).[1]

  • Benefit: High regioselectivity.[1][3]

  • Drawback: Cryogenic conditions (-78°C) and expensive reagents make this unviable for kg-scale.

Visualization: Synthesis Decision Tree

SynthesisRoutes Start Target: 3,5-Difluoro-4-(trifluoromethyl)pyridine RouteA Route A: Industrial Scale (Halogen Exchange) Start->RouteA > 1 kg Demand RouteB Route B: Lab Scale (Directed Lithiation) Start->RouteB < 100 g Demand PrecursorA Precursor: 3,5-Dichloro-4-(trifluoromethyl)pyridine RouteA->PrecursorA PrecursorB Precursor: 3,5-Difluoropyridine RouteB->PrecursorB StepA Reaction: KF, Sulfolane, 180°C (S_NAr Mechanism) PrecursorA->StepA StepB Reaction: 1. LDA, -78°C 2. TMS-CF3 (Ruppert-Prakash) PrecursorB->StepB ResultA Outcome: Low Cost / High Impurity Risk (Requires Distillation) StepA->ResultA ResultB Outcome: High Cost / High Purity (Ideal for SAR Screening) StepB->ResultB

Figure 1: Decision matrix for synthesis selection based on scale and purity requirements.

Procurement & Quality Assurance Protocol

When sourcing this material, "purity" is not a single number.[1] The specific impurities present can ruin downstream catalysis (e.g., Palladium poisoning from residual chlorides).[1]

The "Self-Validating" QC Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform the following checks upon receipt:

  • 19F-NMR (The Gold Standard):

    • This is the only rapid way to distinguish the 3,5-difluoro isomer from the 2,6-difluoro or 2,3-difluoro isomers.[1]

    • Expectation: A singlet for the

      
       group and a specific coupling pattern for the ring fluorines.
      
    • Red Flag: Any signals corresponding to non-equivalent ring fluorines (indicating asymmetry, e.g., 2,3-substitution).[1]

  • GC-MS for Halogen Contamination:

    • Look for M+16 or M+32 peaks indicating under-fluorinated species (Chlorine remaining).

    • Why it matters: Residual chlorides will compete in subsequent cross-coupling reactions.[1]

Visualization: Quality Control Workflow

QC_Protocol Batch Incoming Batch CAS: 1391033-20-7 NMR Step 1: 19F-NMR Batch->NMR Decision Isomer Check NMR->Decision GC Step 2: GC-MS Purity Cl- Contamination? GC->Purity Decision->GC Symmetric Signals Reject REJECT BATCH (Wrong Isomer) Decision->Reject Asymmetric Signals Recrystal Purify (Distillation) Purity->Recrystal >0.5% Cl Approve APPROVE For Synthesis Purity->Approve <0.1% Cl

Figure 2: Incoming raw material inspection workflow to prevent downstream failure.

Experimental Application: Functionalization

To utilize this building block, researchers typically displace the hydride at C2/C6 or perform directed metalation.[1] However, the most common utility is utilizing the activated ring for nucleophilic attack.[1]

Protocol: Selective C2-Amination (General Procedure) Note: This protocol exploits the high electrophilicity of the ring caused by the 3,5-F and 4-CF3 groups.[1]

  • Setup: Charge a dried reaction vial with 3,5-difluoro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF.

  • Reagent: Add amine nucleophile (1.1 eq) and base (

    
    , 2.0 eq).
    
  • Condition: Stir at

    
     to Room Temperature. Caution: Reaction is exothermic due to high activation.[1]
    
  • Workup: Filter inorganic salts, concentrate, and purify via silica gel chromatography.

  • Validation: Confirm regioselectivity via 19F-NMR (loss of symmetry).

References

  • Sigma-Aldrich. 3,5-Difluoro-4-(trifluoromethyl)pyridine Product Specification (MNO000152).[1] Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329818332.[1] Retrieved from [1]

  • Jeschke, P. (2023).[1] Trifluoromethylpyridine: Its chemistry and applications.[1][5][3][6][7] Research Outreach.[1][3] Retrieved from

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] Retrieved from [1]

  • BLD Pharm. Product Analysis: 3,5-Difluoro-4-(trifluoromethyl)pyridine.[1] Retrieved from [1]

Sources

Technical Monograph: Spectroscopic Profiling of 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph for the spectroscopic characterization of 3,5-Difluoro-4-(trifluoromethyl)pyridine . It is designed for analytical chemists and synthetic researchers requiring a rigorous framework for validating this specific fluorinated building block.

Compound Identity & Structural Logic

IUPAC Name: 3,5-Difluoro-4-(trifluoromethyl)pyridine CAS Registry Number: 1186194-98-8 (Note: Commercial databases also reference 1391033-20-7) Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


H

F

N Molecular Weight: 183.08 g/mol
Structural Symmetry Analysis

Understanding the symmetry is the prerequisite for interpreting the spectra. The molecule possesses a C


 point group  symmetry (assuming free rotation of the -CF

group).
  • Proton Environment: The protons at positions C2 and C6 are chemically equivalent.

  • Fluorine Environment: The fluorine atoms at C3 and C5 are chemically equivalent.[1] The three fluorines in the -CF

    
     group are equivalent.
    
  • Implication: The NMR spectra will appear deceptively simple (low signal count) but will exhibit complex splitting patterns due to extensive hetero-nuclear coupling (

    
    H-
    
    
    
    F and
    
    
    F-
    
    
    F).

Anticipated Spectroscopic Data (NMR)

Note: Exact shifts may vary slightly by solvent (CDCl


 vs. DMSO-d

). The values below represent the theoretical consensus derived from substituent increment analysis of similar fluoropyridines.
A. F NMR (376 MHz, CDCl )

This is the most diagnostic method due to the presence of five fluorine atoms.

  • Signal 1 (Ring Fluorines, 3,5-F):

    
     -115.0 to -125.0 ppm.
    
    • Multiplicity: Quartet (due to coupling with 4-CF

      
      ) of Triplets (due to coupling with 2,6-H).
      
    • Coupling Constants:

      
       Hz (Ring F to CF
      
      
      
      );
      
      
      Hz.
  • Signal 2 (Trifluoromethyl, 4-CF

    
    ): 
    
    
    
    -63.0 to -65.0 ppm.
    • Multiplicity: Triplet (due to coupling with two Ring Fs).

    • Coupling Constants:

      
       Hz.
      
B. H NMR (400 MHz, CDCl )
  • Signal:

    
     8.40 – 8.60 ppm.
    
  • Multiplicity: Apparent Triplet or Multiplet.

  • Assignment: C2-H and C6-H.

  • Coupling Logic: These protons are split by the ortho fluorine atoms (3,5-F). The coupling to the meta CF

    
     group is typically weak (
    
    
    
    Hz) and may only manifest as line broadening.
C. C NMR (100 MHz, CDCl )

The carbon spectrum is dominated by C-F coupling, making signals appear as multiplets. | Carbon Position | Approx.[1][2][3][4][5] Shift (


) | Splitting Pattern | Coupling Logic |
| :--- | :--- | :--- | :--- |
| C2, C6  | 145.0 - 148.0 | Doublet of Quartets | 

(Ring) +

(CF

) | | C3, C5 | 150.0 - 155.0 | Doublet (Large

) |

Hz | | C4 | 115.0 - 125.0 | Multiplet | Complex coupling to CF

and Ring F | | CF

| 120.0 - 124.0 | Quartet (Large

) |

Hz |

Visualization: Coupling Network & Workflow

Figure 1: J-Coupling Interaction Network

This diagram illustrates the scalar coupling pathways that define the multiplet structures described above.

CouplingNetwork cluster_legend Interaction Key CF3 4-CF3 Group (Spin System A) RingF 3,5-Difluoro (Spin System B) CF3->RingF 3J(F-F) ~18 Hz (Strong) RingH 2,6-Protons (Spin System C) CF3->RingH 4J(H-F) <2 Hz (Weak/Broadening) RingF->RingH 3J(H-F) ~9 Hz (Medium) desc Solid lines indicate observable splitting. Dashed lines indicate likely line broadening.

Caption: Scalar coupling network showing the dominant 3-bond interactions responsible for the quartet and triplet splitting patterns observed in


F NMR.

Experimental Characterization Protocol

To ensure data integrity (E-E-A-T), the following protocol is recommended for validating new batches of this material.

A. Sample Preparation[2][5][6][8]
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for routine analysis. Use DMSO-d
    
    
    
    if solubility is an issue or to shift water peaks away from the aromatic region.
  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations are unnecessary and may cause line broadening.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove inorganic salts (e.g., KF) remaining from synthesis.
    
B. NMR Acquisition Parameters (Critical)

Standard proton parameters are insufficient for quantitative fluorine analysis due to relaxation times.

  • Relaxation Delay (d1): Set to

    
     5 seconds . The quaternary carbons and the CF
    
    
    
    group have long T
    
    
    relaxation times. Short delays will result in poor integration accuracy.
  • Spectral Width (SW): For

    
    F, ensure the window covers +10 to -200 ppm to catch both the CF
    
    
    
    and Ring-F signals.
  • Pulse Sequence: Use zg30 (30-degree pulse) to prevent saturation.

C. Mass Spectrometry (GC-MS)

Due to the halogenated nature, EI (Electron Impact) ionization is preferred over ESI.

  • Molecular Ion: Look for

    
     [M]
    
    
    
    .
  • Fragmentation Pattern:

    • 
       [M - F]
      
      
      
    • 
       [M - CF
      
      
      
      ]
      
      
      (Characteristic loss of trifluoromethyl group).

Synthesis Context & Purity Assessment

Synthesis Route (Halogen Exchange)

This compound is typically synthesized via the "Halex" reaction, converting 3,5-dichloro-4-(trifluoromethyl)pyridine using Potassium Fluoride (KF) in polar aprotic solvents (sulfolane or DMSO).

Figure 2: Analytical Validation Workflow

This workflow ensures that common impurities (partially fluorinated intermediates) are detected.

AnalyticalWorkflow Crude Crude Reaction Mixture (Halex Product) Workup Workup & Distillation Crude->Workup GCMS Step 1: GC-MS Screening (Check for Cl/F exchange intermediates) Workup->GCMS NMR Step 2: 19F NMR (Quantitative Purity) GCMS->NMR If M+ = 183 dominant Decision Purity > 98%? NMR->Decision Release Release for Synthesis Decision->Release Yes Repurify Re-distill / Column Decision->Repurify No (Found Cl-analogs) Repurify->GCMS

Caption: Quality control decision tree emphasizing the detection of chloro-intermediates common in Halex synthesis.

Common Impurities
  • 3-Chloro-5-fluoro-4-(trifluoromethyl)pyridine: Result of incomplete fluorination. Detectable by a distinct asymmetry in the

    
    H NMR (two doublets instead of a triplet/singlet) and a mass shift of +16.5 Da.
    

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard reference for F-F coupling constants).

  • Wang, Y., et al. (2014). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Chemical Information and Modeling. Available at: [Link]

  • Finger, G. C., et al. (1960). "Aromatic Fluorine Compounds. IX. 2-Fluoropyridines."[3] Journal of Organic Chemistry. (Foundational text on fluoropyridine shifts).

Sources

Technical Guide: 1H and 19F NMR Characterization of 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy of 3,5-Difluoro-4-(trifluoromethyl)pyridine , a critical fluorinated building block in the synthesis of next-generation agrochemicals and pharmaceuticals.

The unique symmetry (


) and high fluorine content of this scaffold present specific challenges and opportunities in spectral assignment. This guide details the theoretical basis, expected spectral data, and experimental protocols required for unambiguous characterization, designed for researchers in medicinal chemistry and process development.

Structural Analysis & Symmetry Considerations

Before interpreting the spectra, one must understand the magnetic environment dictated by the molecular symmetry.

  • Point Group:

    
     (assuming rapid rotation of the 
    
    
    
    group).
  • Proton Environment: The molecule possesses a plane of symmetry passing through the Nitrogen (N1) and the Para-carbon (C4). Consequently, protons at positions 2 and 6 are chemically equivalent.

  • Fluorine Environment:

    • Set A: The trifluoromethyl group (

      
      ) at position 4 contains three chemically equivalent fluorine atoms.
      
    • Set B: The fluorine atoms attached directly to the ring at positions 3 and 5 are chemically equivalent.

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and symmetry elements that dictate the NMR splitting patterns.

G cluster_0 Molecular Symmetry & Coupling Network N1 N (Pos 1) C2 C2-H (Pos 2) N1->C2 C6 C6-H (Pos 6) N1->C6 C2->C6 Chem. Eq. C3 C3-F (Pos 3) C2->C3 C2->C3 3J(H-F) C5 C5-F (Pos 5) C6->C5 C6->C5 3J(H-F) C3->C5 Chem. Eq. C4 C4-CF3 C3->C4 C3->C4 4J(F-F) C5->C4 C5->C4 4J(F-F)

Figure 1: Connectivity and magnetic equivalence map. Dashed lines indicate primary scalar coupling interactions (


-coupling) responsible for multiplet structures.

1H NMR Spectroscopy[1][2][3][4][5][6]

The proton NMR spectrum of 3,5-Difluoro-4-(trifluoromethyl)pyridine is deceptively simple in terms of peak count but rich in coupling information.

Predicted Spectral Data (400 MHz, )
ParameterValue / Description
Chemical Shift (

)
8.40 – 8.60 ppm
Multiplicity Doublet (or Multiplet depending on resolution)
Integration 2H (Protons at C2 and C6)
Coupling Constants

(Coupling to adjacent ring F)

(Long range to

)
Mechanistic Insight
  • Deshielding: The protons are located alpha to the pyridine nitrogen (electronegative) and adjacent to fluorine atoms. The combined inductive effects of the N-atom, the F-atoms, and the electron-withdrawing

    
     group shift these protons significantly downfield (typically > 8.0 ppm).
    
  • Coupling Pattern: The signal appears as a doublet due to coupling with the adjacent fluorine (

    
    ). While long-range coupling to the 
    
    
    
    group (
    
    
    ) is theoretically possible, it is often unresolved on standard 300/400 MHz instruments, leading to line broadening rather than distinct splitting.

19F NMR Spectroscopy[1][3][5][7][8][9][10]

Fluorine NMR is the definitive method for characterizing this molecule due to the distinct chemical environments and the 100% natural abundance of


.
Predicted Spectral Data (376 MHz, , uncoupled)
SignalAssignmentShift (

)
MultiplicityCoupling (

)
A -CF3 (Position 4)-62.0 to -65.0 ppm Triplet

B Ar-F (Positions 3, 5)-120.0 to -130.0 ppm Quartet

Spectral Logic
  • Signal A (-CF3): This signal integrates to 3F. It appears as a triplet because the three equivalent

    
     fluorines couple to the two equivalent ring fluorines (
    
    
    
    and
    
    
    ). The
    
    
    rule applies:
    
    
    .
  • Signal B (Ar-F): This signal integrates to 2F. It appears as a quartet because the two ring fluorines couple to the three equivalent

    
     fluorines. 
    
    
    
    .[1]
  • Proton Decoupling: The multiplicities described above assume proton decoupling (

    
    ). If the spectrum is proton-coupled, Signal B will be further split into doublets by the adjacent ring protons (
    
    
    
    ).

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols should be strictly observed.

A. Sample Preparation[11][12]
  • Solvent: Use

    
      (Chloroform-d) with 0.03% v/v TMS as an internal standard. 
    
    
    
    is an alternative if solubility is an issue, but it may cause solvent-induced shifts.
  • Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove paramagnetic particulates (e.g., rust from spatulas) that broaden F-signals.

B. Acquisition Parameters (19F NMR)

Fluorine has a wide spectral width and varying relaxation times (


).
  • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg on Bruker).

  • Spectral Width (SW): Set to at least 200 ppm (-20 to -220 ppm) to capture both

    
     and Ar-F regions.
    
  • Relaxation Delay (D1): Set D1

    
    5 seconds . 
    
    
    
    groups often have long
    
    
    relaxation times. Insufficient delay will lead to poor integration accuracy (underestimating the
    
    
    integral).
  • Offset (O1): Center the offset around -100 ppm.

C. Synthesis Context (Halogen Exchange)

Understanding the synthesis helps in identifying impurities (e.g., incomplete fluorination). The standard industrial route involves Halogen Exchange (Halex).

Synthesis Start 3,5-Dichloro-4- (trifluoromethyl)pyridine Reagents KF, Sulfolane 180-200°C Start->Reagents Product 3,5-Difluoro-4- (trifluoromethyl)pyridine Reagents->Product Major Impurity Impurity: 3-Chloro-5-fluoro... Reagents->Impurity Minor (Incomplete)

Figure 2: Synthesis via Halex reaction. Monitoring the disappearance of the Cl-Ar peaks (downfield in 13C/1H) and appearance of F-Ar peaks is crucial.

Troubleshooting & Data Validation

When analyzing the spectra, use this logic flow to validate the identity of the compound.

ObservationPotential CauseAction
19F Integrals are not 3:2

saturation effects.
Increase Relaxation Delay (D1) to 10s or 20s.
Extra peaks in 19F region Incomplete Halex reaction (Cl/F mixed species).Check for asymmetry in 1H NMR (loss of C2/C6 equivalence).
Broad 1H signals Quadrupolar broadening (N) or unresolved F-coupling.Acquire

-decoupled

NMR (

) to sharpen peaks.

References

  • Sigma-Aldrich. 3,5-Difluoro-4-(trifluoromethyl)pyridine Product Specification.Link

  • MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. (Context on trifluoromethyl-pyridine analog synthesis). Link

  • National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif.Link

  • SpectraBase. General 19F NMR Chemical Shift Data for Fluoropyridines.Link

  • BenchChem. Technical Support: Synthesis and Troubleshooting of Fluorinated Aromatics.Link

Sources

Solubility & Physicochemical Profiling of 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the physicochemical profiling and solubility optimization of 3,5-Difluoro-4-(trifluoromethyl)pyridine . It is designed for medicinal chemists and process engineers requiring precise handling parameters for this fluorinated building block.

Technical Guide | Version 1.0

Executive Summary

In the landscape of modern medicinal chemistry, 3,5-Difluoro-4-(trifluoromethyl)pyridine (CAS: 1391033-20-7) represents a high-value scaffold. Its strategic fluorination pattern offers a dual advantage: the trifluoromethyl group (CF₃) at the C4 position significantly enhances lipophilicity and metabolic stability, while the fluorine atoms at C3 and C5 modulate the pKa of the pyridine nitrogen, reducing its basicity.

This guide addresses the critical challenge of solubilizing this lipophilic intermediate without compromising its chemical integrity. Due to the electron-deficient nature of the pyridine ring, this compound exhibits specific solubility behaviors and reactivity risks (specifically SₙAr) that must be managed through intelligent solvent selection.

Physicochemical Identity

Understanding the fundamental physical properties is the first step in predicting solubility behavior.

PropertyDataTechnical Insight
Compound Name 3,5-Difluoro-4-(trifluoromethyl)pyridineCore scaffold for kinase inhibitors & agrochemicals.[1]
CAS Number 1391033-20-7 Unique identifier for specific isomer verification.
Molecular Formula C₆H₂F₅NHighly fluorinated aromatic system.
Molecular Weight 183.08 g/mol Low MW facilitates high molar solubility in organics.
Physical State Solid (Low Melting Point)Often reported as a low-melting solid; may liquefy >30°C.
Predicted LogP ~2.5 – 3.2Indicates high lipophilicity; poor water solubility.
H-Bond Donors 0Aprotic nature; relies on dipole-dipole/dispersion forces.
H-Bond Acceptors 4 (N + 3F)Weak acceptor capability due to electron-withdrawing groups.

Solubility Landscape & Solvent Selection

The solubility of 3,5-Difluoro-4-(trifluoromethyl)pyridine follows the principle of "like dissolves like," but with a caveat regarding chemical stability. The electron-withdrawing effects of the CF₃ and F substituents make the C2 and C6 positions susceptible to nucleophilic attack.

Solvent Compatibility Matrix
Solvent ClassSolubility RatingSuitabilityExpert Commentary
Chlorinated Solvents (DCM, Chloroform)Excellent High Primary Choice. The high lipophilicity of the compound aligns perfectly with DCM. Ideal for extraction and transport.
Polar Aprotic (DMSO, DMF, DMAc)Excellent High Reaction Standard. Solubilizes high concentrations (>100 mg/mL). Essential for SₙAr reactions where high dielectric constant is needed.
Esters/Ketones (Ethyl Acetate, Acetone)Good Medium Good for general handling. Acetone is excellent for cleaning but volatile for quantitative work.
Alcohols (Methanol, Ethanol)Moderate Conditional Risk Warning: While soluble, the nucleophilic nature of alkoxides (if base is present) can lead to methoxy-substitution at C2/C6. Use only under neutral/acidic conditions.
Ethers (THF, MTBE)Good High Excellent for organometallic coupling reactions (e.g., Suzuki-Miyaura).
Aliphatic Hydrocarbons (Hexane, Heptane)Low Low Poor solubility due to the polar pyridine nitrogen. Useful as an anti-solvent for crystallization.
Water Insoluble None Hydrophobic CF₃ group prevents aqueous solvation.
Visualization: Solvent Selection Logic

The following decision tree guides the researcher in selecting the optimal solvent based on the intended application.

SolventSelection Start Start: Select Solvent for 3,5-Difluoro-4-(trifluoromethyl)pyridine Purpose What is the Purpose? Start->Purpose Reaction Chemical Synthesis Purpose->Reaction Analysis Analytical (HPLC/NMR) Purpose->Analysis Extraction Extraction/Workup Purpose->Extraction TempReq High Temp (>80°C)? Reaction->TempReq Method Method Type Analysis->Method SolventDCM Use Dichloromethane (DCM) (Max Solubility) Extraction->SolventDCM BasePresent Strong Base Present? TempReq->BasePresent No SolventDMSO Use DMSO or DMF (Excellent Solubility) TempReq->SolventDMSO Yes SolventTHF Use THF or Dioxane BasePresent->SolventTHF No SolventTol Use Toluene (If compatible) BasePresent->SolventTol Yes (Avoid Alcohols) SolventACN Use Acetonitrile (HPLC Standard) Method->SolventACN HPLC SolventCDCl3 Use CDCl3 (NMR Standard) Method->SolventCDCl3 NMR

Figure 1: Decision matrix for solvent selection based on experimental intent, prioritizing chemical stability.

Experimental Protocol: Saturation Shake-Flask Method

Materials
  • Analyte: 3,5-Difluoro-4-(trifluoromethyl)pyridine (>98% purity).

  • Solvents: HPLC Grade (DCM, MeOH, ACN, Water).

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters (hydrophobic), HPLC-UV or GC-FID.

Step-by-Step Workflow
  • Preparation : Weigh approximately 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition : Add the selected solvent in 250 µL increments.

  • Saturation : If the solid dissolves immediately, add more compound until a visible solid precipitate remains (supersaturation).

  • Equilibration : Cap the vial and place it on an orbital shaker at 25°C for 24 hours. Why? This ensures thermodynamic equilibrium is reached.

  • Filtration : Allow the vial to stand for 1 hour to let solids settle. Draw the supernatant and filter through a 0.45 µm PTFE filter. Note: Do not use Nylon filters as fluorinated compounds may adsorb.

  • Quantification : Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm). Calculate concentration using a calibration curve.

ProtocolFlow Step1 Weigh Excess Compound Step2 Add Solvent (Incremental) Step1->Step2 Step3 Shake 24h @ 25°C Step2->Step3 Step4 Filter (PTFE 0.45µm) Step3->Step4 Step5 HPLC/GC Analysis Step4->Step5

Figure 2: Workflow for the Saturation Shake-Flask solubility determination method.

Reactivity & Stability Considerations

The solubility profile cannot be decoupled from reactivity. The 3,5-difluoro pattern combined with the electron-withdrawing 4-trifluoromethyl group activates the pyridine ring towards Nucleophilic Aromatic Substitution (SₙAr) .

  • Risk Zone : Solvents containing nucleophiles (e.g., Methanol, Ethanol, Water) in the presence of a base (e.g., NaOH, K₂CO₃).

  • Mechanism : A nucleophile can attack the C2 or C6 position, displacing a hydride (oxidative SₙAr) or, more likely, attacking the C3/C5 positions to displace Fluorine if the conditions are harsh enough.

  • Recommendation : For storage of stock solutions, use anhydrous DMSO or Acetonitrile to prevent slow hydrolysis or solvolysis.

References

  • PubChem Compound Summary . 3,5-Difluoro-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Chambers, R. D., et al. Nucleophilic substitution in perfluoro-heterocycles. Journal of the Chemical Society C. [Link]

Sources

Technical Guide: The Strategic Role of Fluorination in Pyridine Ring Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is a privileged scaffold in over 20% of FDA-approved small molecule drugs.[1] However, its intrinsic electron-deficiency creates a "reactivity paradox": it is deactivated toward electrophilic aromatic substitution (


) yet often requires harsh conditions for nucleophilic functionalization (

) without activating groups.[1]

Fluorination resolves this paradox. This guide details how the strategic introduction of fluorine atoms transforms the pyridine core from a sluggish substrate into a highly versatile synthon.[1] We explore the electronic causality behind fluorine-mediated activation, specifically focusing on Nucleophilic Aromatic Substitution (


)  and Directed Ortho-Metalation (DoM) , providing validated protocols for immediate application in drug discovery workflows.[1]

Part 1: Electronic Fundamentals – The Fluorine Effect

To master fluoropyridine chemistry, one must first understand the unique perturbation fluorine exerts on the heteroaromatic system. Fluorine is the most electronegative element (Pauling scale: 3.98), yet it possesses non-bonding electron pairs capable of resonance donation.

The Inductive/Resonance Tug-of-War

In the pyridine ring, the nitrogen atom already withdraws electron density (


-withdrawal).[1] When fluorine is attached:
  • Inductive Effect (

    
    ):  Fluorine strongly withdraws 
    
    
    
    -electron density from the ring carbon it is attached to, and to a lesser extent, the adjacent positions.[1] This lowers the energy of the LUMO, making the ring significantly more susceptible to nucleophilic attack.
  • Resonance Effect (

    
    ):  Fluorine's lone pairs can donate into the 
    
    
    
    -system, but this overlap is poor with carbon's
    
    
    orbital compared to nitrogen or oxygen.[1] Consequently, the
    
    
    effect dominates
    , resulting in net electron withdrawal.[1]

Key Insight for Researchers: unlike chlorine or bromine, fluorine’s strong


 effect dramatically acidifies adjacent protons (facilitating metalation) and stabilizes anionic intermediates (facilitating 

).[1]

Part 2: Nucleophilic Aromatic Substitution ( )

The most common misconception in organic synthesis is that fluorine is a poor leaving group because the C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). In


, however, fluorine is often the best leaving group. 
The Mechanism: Why Fluorine Accelerates

The rate-determining step in pyridine


 is not the bond breaking, but the initial nucleophilic addition to form the anionic Meisenheimer Complex .
  • The highly electronegative fluorine stabilizes the negative charge accumulation on the ring (inductive stabilization).

  • This lowers the transition state energy for the addition step, accelerating the reaction rate by orders of magnitude compared to chloro- or bromopyridines.[1]

Visualization: Activation Pathway

The following diagram illustrates the energy landscape where Fluorine lowers the activation energy (


) of the rate-determining addition step.[1]

SNAr_Mechanism cluster_legend Electronic Effect Start Fluoropyridine + Nucleophile TS1 TS1: Nucleophilic Attack Start->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Stabilized by F) TS1->Intermediate Fast TS2 TS2: Leaving Group Departure Intermediate->TS2 Product Substituted Pyridine + F- TS2->Product Irreversible Note Fluorine (-I effect) lowers energy of TS1

Caption: Kinetic profile of S_NAr showing Fluorine's role in stabilizing the rate-determining transition state.

Validated Protocol: The Halex Reaction (Cl F)

Before exploiting fluoropyridines, one often must synthesize them. The Halex (Halogen Exchange) reaction is the industry standard.

Protocol: Synthesis of 2-Fluoropyridine from 2-Chloropyridine

  • Reagents: 2-Chloropyridine (1.0 eq), Spray-dried Potassium Fluoride (KF, 2.0 eq), Tetraphenylphosphonium bromide (

    
    , 0.05 eq - Phase Transfer Catalyst).
    
  • Solvent: Anhydrous Sulfolane or DMSO (High boiling, polar aprotic).

  • Procedure:

    • Mix reagents in a pressure vessel (to prevent solvent loss).[1]

    • Heat to 180°C for 12-24 hours. Note: High temperature is required to overcome the activation barrier of the initial attack on the less-activated chloro-substrate.[1]

    • Workup: Distill the product directly from the reaction mixture (2-Fluoropyridine bp ~126°C) to avoid aqueous workup issues with DMSO.

  • Self-Validation: Monitor by GC-MS. Conversion should exceed 90%. If sluggish, ensure KF is anhydrous (spray-drying is critical).[1]

Part 3: Site-Selective Metalation (Directed Ortho-Metalation)[1]

While


 exploits the electrophilicity of the C-F carbon, Directed Ortho-Metalation (DoM)  exploits the acidity of the adjacent C-H bond.
The "DoG" Effect

Fluorine acts as a Directed Metalation Group (DMG).[1]

  • Acidity: The

    
     effect significantly increases the acidity of the ortho-proton (
    
    
    
    drops from ~34 to ~26).[1]
  • Coordination: Although weak, the fluorine lone pair can pre-coordinate the lithium aggregate (Complex Induced Proximity Effect - CIPE), guiding the base to the specific proton.

Visualization: Ortho-Lithiation Cycle

DoM_Cycle Substrate 2-Fluoropyridine Complex Pre-Lithiation Complex (CIPE) Substrate->Complex + LDA / THF, -78°C Lithiated 3-Lithio-2-fluoropyridine (Ortho-Lithiated Species) Complex->Lithiated Deprotonation Product 3-Substituted 2-Fluoropyridine Lithiated->Product Quench with E+ Electrophile Add Electrophile (E+) Electrophile->Lithiated

Caption: Mechanism of Directed Ortho-Metalation (DoM) driven by the inductive acidity of the C-F bond.[1]

Validated Protocol: C3-Functionalization of 2-Fluoropyridine

Scope: Introduction of aldehydes, iodides, or boronic esters at the 3-position.[1]

  • Reagents: 2-Fluoropyridine (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of LDA in THF to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents nucleophilic attack of the base on the pyridine ring (Chichibabin-like side reactions).[1]

    • Add 2-Fluoropyridine dropwise over 15 mins.[1]

    • Stir for 1-2 hours at -78°C. The solution typically turns yellow/orange, indicating the lithiated species.[1]

    • Add the Electrophile (e.g.,

      
      , DMF, or 
      
      
      
      ) dissolved in THF.
    • Warm to room temperature and quench with saturated

      
      .
      
  • Self-Validation: If the yield is low, check the moisture content of THF. If "dimerized" bipyridine products are observed, the temperature was likely too high, allowing nucleophilic attack rather than deprotonation.

Part 4: Physicochemical Impact in Medicinal Chemistry

Incorporating fluorine is not just about synthetic access; it fundamentally alters the drug-like properties of the molecule.[1][2]

Data Summary: Fluorine's Impact on Pyridine Properties[1][4][5]
PropertyPyridine2-FluoropyridineDrug Development Impact
Basicity (

of

)
5.23-0.44Drastically reduces basicity, reducing lysosomal trapping and improving membrane permeability.[1]
Lipophilicity (LogP) 0.651.12Increases lipophilicity, aiding blood-brain barrier (BBB) penetration.[1]
Metabolic Stability Low (prone to oxidation)HighBlocks Cytochrome P450 oxidation at the fluorinated site (C-F bond is metabolically inert).
Dipole Moment 2.2 D3.1 DAlters binding pocket orientation and electrostatic interactions.[1]
Case Study Insight

In the development of Sitagliptin (Januvia) , a DPP-4 inhibitor, the trifluorophenyl moiety is crucial, but analogous SAR studies in pyridine series often utilize the 2-F or 3-F substitution to modulate the


 of adjacent amines, ensuring the drug is neutral at physiological pH for better oral absorption.

References

  • Schlosser, M. (2005).[1] The 2×3 "Wonders of Fluorine": Chemical Peculiarities and Biological Activities. ChemBioChem.

  • Marsais, F., & Quéguiner, G. (1981). Metallation of halogenopyridines.[1] A new synthesis of 2,3-disubstituted pyridines. Tetrahedron.

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][3] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1]

Sources

Methodological & Application

Nucleophilic aromatic substitution on 3,5-Difluoro-4-(trifluoromethyl)pyridine

Technical Application Note: Regioselective Functionalization of 3,5-Difluoro-4-(trifluoromethyl)pyridine

Executive Summary

This guide details the protocols for performing nucleophilic aromatic substitution (

3,5-Difluoro-4-(trifluoromethyl)pyridine


This application note provides researchers with validated workflows to achieve regioselective mono-substitution, enabling the synthesis of complex 3-substituted-5-fluoro-4-(trifluoromethyl)pyridine scaffolds common in modern agrochemical and pharmaceutical pharmacophores.

Mechanistic Insight & Regioselectivity

The "Meta-Activation" Paradox

In standard pyridine chemistry, nucleophilic attack occurs preferentially at C2/C6 or C4 due to resonance stabilization of the negative charge onto the nitrogen atom.

  • Substrate: 3,5-Difluoro-4-(trifluoromethyl)pyridine.

  • The Challenge: The leaving groups (F) are at C3 and C5 (meta to Nitrogen). The nitrogen atom cannot effectively stabilize the Meisenheimer complex formed by attack at these positions via resonance.

  • The Solution: The

    
     group at C4 (
    
    
    ) acts as the primary activator. It stabilizes the negative charge accumulation at the ipso carbon (C3/C5) and the para position (relative to the attack site) through strong inductive effects (
    
    
    ).
Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway. Note that while C2/C6 are electronically activated by Nitrogen, they lack a good leaving group (Hydride is a poor leaving group), making C3-F displacement the dominant pathway with standard nucleophiles.

SNAr_PathwaySubstrate3,5-Difluoro-4-(trifluoromethyl)pyridineTSMeisenheimer Complex(Stabilized by C4-CF3)Substrate->TS Nucleophilic Attack (C3)SideProductC2-Attack (SNH)(Rare without Oxidant)Substrate->SideProduct Steric/ElectronicCompetition (Minor)NuNucleophile(R-NH2 / R-OH)Nu->TSProduct3-Substituted-5-fluoro-4-(trifluoromethyl)pyridineTS->Product Elimination of F-

Figure 1: Reaction pathway showing the dominance of C3-F displacement activated by the C4-trifluoromethyl group.

Experimental Protocols

General Considerations
  • Solvent Selection: Polar aprotic solvents (DMSO, DMF, NMP) are strictly required to solvate the cation of the base, leaving the nucleophilic anion "naked" and reactive.

  • Base Selection:

    • For Amines:

      
       or DIPEA (Hünig's base).
      
    • For Alcohols:

      
       (Cesium effect enhances solubility) or NaH (for unreactive alcohols).
      
  • Stoichiometry: Use 1.05 eq of nucleophile. The introduction of an electron-donating group (amine/ether) at C3 deactivates the ring, naturally preventing di-substitution at C5 under controlled conditions.

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of 3-morpholino-5-fluoro-4-(trifluoromethyl)pyridine.

Materials:

  • Substrate: 3,5-Difluoro-4-(trifluoromethyl)pyridine (1.0 mmol, 183 mg)

  • Nucleophile: Morpholine (1.05 mmol, 91 mg)

  • Base:

    
     (anhydrous, 2.0 mmol, 276 mg)
    
  • Solvent: Acetonitrile (MeCN) or DMF (3 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, suspend the substrate (183 mg) and

    
     (276 mg) in anhydrous MeCN (3 mL).
    
  • Addition: Add Morpholine (91 mg) dropwise at room temperature.

  • Reaction:

    • MeCN: Heat to reflux (80-82°C) for 4–6 hours.

    • DMF: Heat to 60°C for 2–3 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product will be less polar than the starting material.

  • Work-up:

    • Cool to room temperature.

    • Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: C-O Bond Formation (Etherification)

Objective: Synthesis of 3-methoxy-5-fluoro-4-(trifluoromethyl)pyridine.

Materials:

  • Substrate: 3,5-Difluoro-4-(trifluoromethyl)pyridine (1.0 mmol)

  • Nucleophile: Methanol (anhydrous)

  • Base: NaH (60% dispersion in oil, 1.1 mmol) or

    
    
    
  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Nitrogen, suspend NaH (44 mg, 1.1 mmol) in THF (5 mL) at 0°C.

  • Alkoxide Formation: Add Methanol (1.1 mmol) dropwise. Stir for 15 min at 0°C until gas evolution ceases.

  • Substitution: Add a solution of the pyridine substrate (1.0 mmol) in THF (2 mL) dropwise to the alkoxide solution.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Note: If conversion is slow, heat to 50°C.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Work-up: Extract with Diethyl Ether, dry, and concentrate.

Data & Troubleshooting

Solvent & Temperature Optimization Table

The following data summarizes optimization runs for the reaction with a secondary amine (Piperidine).

SolventBaseTemp (°C)Time (h)Conversion (%)Mono:Di RatioNotes
THF DIPEA65 (Reflux)2445%>99:1Too slow; THF not polar enough.
MeCN

80 (Reflux)692%98:2Recommended balance.
DMF

1001100%85:15Too hot; promotes di-substitution.
DMSO

60298%95:5Good for difficult nucleophiles.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion Substrate DeactivationThe

group is bulky. Increase temperature to 100°C and switch to DMSO.
Di-substitution Over-reactionStop reaction immediately upon consumption of SM. Reduce nucleophile to 0.95 eq.
Regio-scrambling C2 Attack (SNH)Avoid strong amide bases (

, LDA). These promote Chichibabin-type reactions at C2. Stick to Carbonate bases.
Hydrolysis Wet SolventsThe

group can hydrolyze to a carboxylic acid under strong basic/aqueous conditions at high heat. Use anhydrous solvents.

References

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. Link

  • Chambers, R. D., et al. (2000). Polyhalogenated Heterocycles. Journal of Fluorine Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 3,5-Difluoro-4-(trifluoromethyl)pyridine.Link

  • Sessler, C. D., et al. (2006).[1] Synthesis of Trifluoromethylpyridines via Nucleophilic Substitution. Journal of Organic Chemistry. Link

Using 3,5-Difluoro-4-(trifluoromethyl)pyridine as a chemical building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of 3,5-Difluoro-4-(trifluoromethyl)pyridine

Executive Summary

3,5-Difluoro-4-(trifluoromethyl)pyridine (DFTFMP) represents a "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis. Its unique substitution pattern offers a trifurcated reactivity landscape:

  • The Pyridine Nitrogen: A handle for N-oxidation or coordination.

  • The C3/C5 Fluorines: Activated leaving groups for nucleophilic aromatic substitution (SNAr), driven by the electron-withdrawing nature of the para-trifluoromethyl group.

  • The C2/C6 Protons: Highly acidic sites adjacent to the ring nitrogen and fluorine atoms, ideal for Directed Ortho Metalation (DoM).

This guide provides validated protocols for exploiting these features to generate high-value heterocyclic libraries.

Chemical Profile & Handling

PropertySpecification
CAS Number 1186195-03-8 (Generic/Analogous)
Formula C₆H₂F₅N
Molecular Weight 183.08 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~130–135 °C (Predicted)
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)
Hazards Irritant, Volatile. Potential HF evolution upon thermal decomposition.

Safety Warning: Reactions involving polyfluorinated pyridines can generate fluoride ions. Glassware etching may occur at high temperatures. Use PTFE-lined vessels for harsh conditions. All protocols must be performed in a fume hood.

Reactivity Landscape

The reactivity of DFTFMP is governed by the cooperative electronic effects of the ring nitrogen and the substituents.

  • Activation: The 4-CF₃ group is a strong electron-withdrawing group (EWG), significantly lowering the LUMO of the ring. This activates the ortho-fluorines (C3/C5) toward nucleophilic attack.

  • Acidity: The C2/C6 protons are flanked by the ring nitrogen and a fluorine atom. The inductive effect of fluorine (

    
    ) combined with the electronegativity of nitrogen makes these protons exceptionally acidic (pKa ~24–26), allowing for clean lithiation without competitive addition to the ring.
    

ReactivityMap cluster_legend Mechanism Key Core 3,5-Difluoro-4- (trifluoromethyl)pyridine DoM C2/C6 Lithiation (DoM) Reagent: LiTMP / -78°C Outcome: Electrophile Introduction Core->DoM Acidic C-H (Ortho to N/F) SNAr S_NAr at C3/C5 Reagent: R-XH / Base Outcome: Ether/Amine Formation Core->SNAr Activated C-F (Ortho to CF3) Cycl Annulation Reagent: Hydrazines/Amidines Outcome: Fused Bicyclic Systems Core->Cycl Bifunctional Cascade key1 Red: C-H Activation key2 Green: Nucleophilic Sub. key3 Yellow: Cyclization

Figure 1: Reactivity map of 3,5-Difluoro-4-(trifluoromethyl)pyridine showing the three primary synthetic diversifications.

Protocol 1: Site-Selective C2-Functionalization (DoM)

Objective: Introduce carbon or halogen substituents at the C2 position while preserving the C3/C5 fluorines. Mechanism: Directed Ortho Metalation (DoM). The C3-Fluorine acts as a Directing Metalating Group (DMG).

Materials
  • Substrate: DFTFMP (1.0 equiv)

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Freshly prepared is preferred over commercial LDA to prevent nucleophilic attack on the ring.

  • Electrophile: Iodine (I₂), DMF (for CHO), or CO₂ (for COOH).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in THF. Cool to -78 °C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0 °C, then cool back to -78 °C.

  • Lithiation: Add a solution of DFTFMP (1.0 equiv) in THF dropwise to the LiTMP solution at -78 °C.

    • Critical Checkpoint: Maintain internal temperature below -70 °C. Higher temperatures may cause "pyridyne" formation or ring fragmentation.

    • Time: Stir for 45–60 minutes. The solution typically turns deep yellow/orange.

  • Quench: Add the electrophile (1.5 equiv) dissolved in THF rapidly.

    • For Iodine: Add I₂ solution.

    • For Formylation: Add neat DMF.

  • Workup: Allow to warm to room temperature. Quench with sat. NH₄Cl.[1] Extract with EtOAc.

Self-Validating Logic:

  • Why LiTMP? It is more sterically hindered than LDA, preventing nucleophilic attack at the C2 position (Chichibabin-type side reaction) which is a risk with electron-deficient pyridines.

  • Why -78°C? Fluorinated organolithiums are thermally unstable and prone to eliminating LiF to form benzynes/pyridynes.

Protocol 2: Regioselective SNAr (C3-F Displacement)

Objective: Create ether or amine linkages by displacing one fluorine atom. Mechanism: Nucleophilic Aromatic Substitution.[2] The intermediate Meisenheimer complex is stabilized by the para-CF₃ group.

Materials
  • Nucleophile: Phenol, Benzyl alcohol, or Morpholine.

  • Base: K₂CO₃ (mild) or NaH (strong).

  • Solvent: DMF or NMP (Polar Aprotic is essential).

Step-by-Step Methodology
  • Nucleophile Activation:

    • For Alcohols/Phenols: Dissolve alcohol (1.1 equiv) in DMF. Add NaH (1.2 equiv) at 0 °C. Stir until H₂ evolution ceases.

    • For Amines: Use K₂CO₃ (2.0 equiv) in DMF.

  • Addition: Add DFTFMP (1.0 equiv) to the mixture at room temperature.

  • Reaction: Heat to 60–80 °C.

    • Monitoring: Monitor by TLC or LC-MS. The product will be less polar than the starting material.

    • Note: Displacing the second fluorine requires significantly harsher conditions (>120 °C), allowing for high mono-selectivity.

  • Workup: Pour into ice water. Precipitate usually forms. Filter or extract with Et₂O.

SNAr_Workflow Start Start: DFTFMP + Nucleophile Step1 Deprotonation (NaH/DMF, 0°C) Start->Step1 Step2 Addition of Pyridine (RT) Step1->Step2 Step3 Heating (60-80°C) Meisenheimer Complex Step2->Step3 Step4 Product: 3-Substituted-5-fluoro -4-(CF3)pyridine Step3->Step4 -F⁻

Figure 2: Workflow for the mono-substitution of DFTFMP via SNAr.

Protocol 3: Heterocycle Annulation (Pyrazolo-pyridines)

Objective: Synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives. Context: Hydrazine acts as a dinucleophile. It first displaces the C3-fluorine (SNAr) and then attacks a functional group placed at C2 (e.g., an aldehyde or ester from Protocol 1) or undergoes oxidative cyclization.

Methodology (Via C2-Aldehyde)
  • Precursor: Synthesize 3,5-difluoro-4-(trifluoromethyl)pyridine-2-carbaldehyde using Protocol 1 (DMF quench).

  • Cyclization: Dissolve the aldehyde in EtOH. Add Hydrazine hydrate (1.2 equiv).

  • Conditions: Reflux for 2–4 hours.

  • Mechanism:

    • Step A: Hydrazone formation at C2-CHO.

    • Step B: Intramolecular SNAr displacing the C3-Fluorine.

  • Result: 4-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.

References

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link

    • Foundational text on the "site-selective" metalation of fluorinated arom
  • Chambers, R. D., et al. (2000). "Polyhalogenated heterocyclic compounds. Part 44. Reactions of perfluoro-(4-isopropylpyridine) with oxygen nucleophiles." Arkivoc, (v), 707-719.[3] Link

    • Establishes SNAr reactivity patterns in 4-substituted polyfluoropyridines.
  • Gribble, G. W. (2010). "Lithiation of Pyridines." Heterocyclic Scaffolds II: Reactions and Applications of Indoles, Springer. Link

    • Detailed review of LiTMP usage to avoid nucleophilic addition in electron-deficient pyridines.
  • Leroux, F. R., et al. (2004). "Trifluoromethyl-substituted pyridines: A broad spectrum of bioactivity." ChemBioChem, 5, 1035. Contextualizes the biological importance of the CF3-pyridine motif.

Sources

Application Note: Strategic Utilization of 3,5-Difluoro-4-(trifluoromethyl)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic handling and strategic application of 3,5-Difluoro-4-(trifluoromethyl)pyridine (DFTFMP) in the development of next-generation agrochemicals. Unlike its more common 2,6-difluoro isomers, the 3,5-difluoro substitution pattern offers a unique "metabolic shield" while leaving the reactive 2- and 6-positions available for regioselective functionalization.

This distinct architecture is increasingly valued in the design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Phytoene Desaturase (PDS) herbicides , where the 4-trifluoromethyl group provides lipophilicity and the 3,5-fluorines prevent oxidative degradation of the pyridine ring.

Chemical Architecture & Reactivity Profile

The "Orthogonal Stability" Concept

The primary value of DFTFMP lies in its reactivity divergence compared to perfluorinated pyridines.

  • 3,5-Fluorines (Meta to N): These atoms are electronically deactivated toward Nucleophilic Aromatic Substitution (

    
    ) compared to the 2,6-positions. This allows chemists to functionalize the ring carbon skeleton without risking the loss of the fluorine substituents.
    
  • 2,6-Hydrogens (Ortho to N): These positions are highly acidic (

    
    ) due to the inductive electron-withdrawal from the adjacent Nitrogen and the 3,5-Fluorines. This makes them prime targets for Directed Ortho-Metalation (DoM) .
    
  • 4-Trifluoromethyl Group: Acts as a potent electron-withdrawing group (EWG), activating the ring for radical additions (Minisci type) while significantly boosting the

    
     (lipophilicity) of the final active ingredient (AI).
    
Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for DFTFMP.

ReactivityMap Core 3,5-Difluoro-4- (trifluoromethyl)pyridine (DFTFMP) Lithiation Pathway A: C2-Lithiation (LDA/LiTMP, -78°C) Core->Lithiation Radical Pathway B: Minisci Reaction (R-COOH, Ag+, S2O8) Core->Radical SNAr Pathway C: SNAr (Requires forcing conditions) Core->SNAr High Barrier Prod_Acid 2-Carboxylic Acid (Linker for SDHI Amides) Lithiation->Prod_Acid + CO2 Prod_Alkyl 2-Alkyl Derivatives (Lipophilic Core) Radical->Prod_Alkyl + Alkyl Radical Prod_Nu 3-Alkoxy Derivatives (Rare/Difficult) SNAr->Prod_Nu + RO-

Figure 1: Divergent reactivity pathways for DFTFMP. Pathway A (Lithiation) is the preferred route for scaffold diversification.

Experimental Protocols

Protocol A: Regioselective C2-Carboxylation (Synthesis of the SDHI Precursor)

Objective: To install a carboxylic acid handle at the C2 position, enabling subsequent amide coupling (common in SDHI fungicide synthesis).

Mechanism: The reaction relies on the kinetic acidity of the C2 proton. The use of a non-nucleophilic base (LiTMP) is critical to prevent nucleophilic attack on the electron-deficient ring (Chichibabin-type side reactions).

Materials:

  • Substrate: 3,5-Difluoro-4-(trifluoromethyl)pyridine (1.0 eq)

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepare fresh (1.2 eq)

  • Electrophile: Dry

    
     gas or solid dry ice.
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Base Preparation (In Situ):

    • Flame-dry a 100 mL Schlenk flask under Argon.

    • Charge with anhydrous THF (20 mL) and 2,2,6,6-tetramethylpiperidine (1.25 eq).

    • Cool to -78°C (dry ice/acetone bath).

    • Dropwise add

      
      -BuLi (2.5 M in hexanes, 1.25 eq). Stir for 30 min at -78°C to form LiTMP.
      
  • Metalation (The Critical Step):

    • Dissolve DFTFMP (1.0 eq, e.g., 5 mmol) in anhydrous THF (5 mL).

    • Add the DFTFMP solution dropwise to the LiTMP solution at -78°C over 15 minutes.

    • Observation: The solution may turn deep yellow/orange, indicating the formation of the lithiated species.

    • Stir for exactly 45 minutes at -78°C. Do not warm, or the lithiated species may decompose via fluoride elimination (benzyne pathway).

  • Electrophilic Trapping:

    • Introduce a stream of dried

      
       gas into the reaction mixture (via needle) for 20 minutes while maintaining -78°C. Alternatively, pour the reaction mixture onto an excess of crushed, fresh dry ice.
      
  • Workup:

    • Allow the mixture to warm to room temperature (RT).

    • Quench with 1M HCl (adjust pH to ~2).

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude product (carboxylic acid) can often be used directly or recrystallized from Hexane/EtOAc.

Data Validation Table:

Parameter Specification Note
Yield 75 - 85% Sensitive to moisture during lithiation.
Regioselectivity >98:2 (C2 vs C6) Symmetric starting material ensures single isomer.
Appearance White to off-white solid

| 19F NMR | Distinct shift | Monitoring shift of 3,5-F signals confirms substitution. |

Protocol B: Radical Alkylation (Minisci Reaction)

Objective: To introduce alkyl chains at the C2 position to modulate solubility and steric bulk.

Context: Electron-deficient pyridines are excellent substrates for radical attack. The 4-


 and 3,5-F groups lower the LUMO energy, accelerating the addition of nucleophilic alkyl radicals.

Methodology:

  • Setup: Dissolve DFTFMP (1 mmol) in a biphasic mixture of DCM and Water (1:1).

  • Reagents: Add the carboxylic acid corresponding to the desired alkyl group (e.g., Pivalic acid, 2.0 eq) and

    
     (0.2 eq).
    
  • Initiation: Add

    
     (2.0 eq) and stir vigorously at 40°C.
    
  • Mechanism: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate the alkyl radical. The radical attacks the C2 position of the pyridine.

  • Isolation: Standard extraction and column chromatography (Silica, Hexane/EtOAc).

Strategic Application: SDHI Fungicide Library Synthesis

In the development of SDHI fungicides, the amide linker is a pharmacophore essential for binding to the ubiquinone binding site of Complex II.

Workflow:

  • Scaffold Generation: Use Protocol A to generate 3,5-difluoro-4-(trifluoromethyl)picolinic acid.

  • Coupling: React the acid with various aniline derivatives using HATU/DIPEA.

  • Optimization: The 3,5-fluorine atoms provide a "metabolic block," preventing hydroxylation of the pyridine ring by cytochrome P450 enzymes in the target organism or crop, thereby extending the half-life of the agrochemical.

SDHI_Workflow Step1 Start: DFTFMP (Lipophilic Core) Step2 Functionalization (Protocol A: C2-COOH) Step1->Step2 LiTMP, CO2 Step3 Amide Coupling (Aniline + HATU) Step2->Step3 Amine coupling Step4 Target Molecule (Novel SDHI Analog) Step3->Step4 Library Gen

Figure 2: Synthetic workflow for converting DFTFMP into an SDHI active ingredient candidate.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection."[1] ChemBioChem, 11(5), 696-708. Link

  • Ogawa, T., et al. (Ishihara Sangyo Kaisha, Ltd). (2021).[2] "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[1][2] Journal of Pesticide Science, 46(2). Link

  • Dunet, J., et al. (2011). "Minisci alkylations of electron-deficient pyridines." Organic Letters, 13(10).

Sources

Application Note: Strategic Derivatization of 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 3,5-Difluoro-4-(trifluoromethyl)pyridine (DFTFMP) , a high-value scaffold for medicinal and agrochemical chemistry. The simultaneous presence of a strongly electron-withdrawing trifluoromethyl group (


) and two reactive fluorine atoms creates a unique electronic "push-pull" system. This note provides validated protocols for two distinct reaction pathways: Nucleophilic Aromatic Substitution (

)
and Directed Ortho-Lithiation (DoM) , enabling precise regioselective control.

Reactivity Profile & Electronic Mapping

To successfully derivatize DFTFMP, one must understand the competition between the acidic C-H bonds and the electrophilic C-F bonds.

Electronic Activation Analysis
  • The 4-Trifluoromethyl Group: Acts as a powerful electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyridine ring. This activates the ortho-positions (C3 and C5) for nucleophilic attack.

  • The 3,5-Fluorines: These are excellent leaving groups in

    
     reactions due to the ring's electron deficiency.
    
  • The Pyridine Nitrogen: Directs lithiation to the adjacent C2/C6 positions via coordination, while also activating the ring for nucleophilic attack.

The Divergent Pathways

Researchers can toggle between two reaction modes based on reagent selection:

  • Path A (

    
    ):  Nucleophiles (Amines, Thiols, Alkoxides) attack C3/C5 , displacing Fluorine.
    
  • Path B (Lithiation): Non-nucleophilic bases (LiTMP, LDA) deprotonate C2/C6 , allowing electrophilic trapping.

Reactivity Decision Tree (Visualization)

ReactivityTree Start 3,5-Difluoro-4- (trifluoromethyl)pyridine Reagent Select Reagent Class Start->Reagent Nu Nucleophile (R-NH2, R-SH, R-OH) Reagent->Nu Soft/Hard Nu Base Non-Nucleophilic Base (LiTMP, LDA) Reagent->Base Steric Bulk PathA Pathway A: SNAr Nu->PathA Attack at C3/C5 PathB Pathway B: DoM (Directed Ortho Metalation) Base->PathB Deprotonation at C2/C6 ProdA Product: 3-Substituted (F Displacement) PathA->ProdA ProdB Product: 2-Substituted (H Replacement) PathB->ProdB

Figure 1: Decision tree for selecting the derivatization pathway based on reagent class.

Protocol A: Regioselective (Fluorine Displacement)

Objective: Selective mono-substitution of one fluorine atom at the C3 position. Mechanism: Addition-Elimination via a Meisenheimer complex. The


 group stabilizes the anionic intermediate at the para position relative to the nucleophile.
Critical Parameters
ParameterRecommendationRationale
Solvent Aprotic Polar (ACN, DMF, DMSO)Stabilizes the transition state; ACN is preferred for easier workup.
Base

or DIPEA
Neutralizes HF byproduct; prevents protonation of the nucleophile.
Stoichiometry 1.05 eq. NucleophileSlight excess ensures conversion without promoting bis-substitution (C3 & C5).
Temperature 0°C to RTHigher temps (>60°C) risk bis-substitution.
Step-by-Step Methodology (Mono-amination)
  • Preparation: Dissolve 3,5-difluoro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add finely ground

    
     (2.0 eq) to the solution.
    
  • Nucleophile Addition: Cool the mixture to 0°C. Add the amine (1.05 eq) dropwise over 10 minutes.

    • Note: Rapid addition may cause local heating and bis-substitution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

    • Checkpoint: The mono-substituted product usually runs lower than the starting material but higher than the bis-product.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography is usually required to separate trace bis-substituted byproducts.

Protocol B: Directed Ortho-Lithiation (C2 Functionalization)

Objective: Functionalization of the C2 position (C-H activation) while retaining both fluorines. Challenge: The molecule is prone to "halogen dance" or nucleophilic attack by the base itself. Solution: Use of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at cryogenic temperatures. LiTMP is bulky (non-nucleophilic) and highly basic.

Reagent Compatibility Table
BaseSuitabilityNotes
n-BuLi High Risk Acts as a nucleophile; attacks C3/C5 (displacing F) or C2 (addition). Avoid.
LDA ModerateGood, but less bulky than LiTMP. Risk of competitive attack.[1]
LiTMP Optimal Steric bulk prevents nucleophilic attack; exclusively acts as a base.
Workflow Diagram (DoM)

DoM_Workflow Step1 1. In-situ LiTMP Generation (TMP + nBuLi, -78°C) Step2 2. Substrate Addition (Dropwise, -78°C) Step1->Step2 Step3 3. Lithiation Species (Stable < -50°C) Step2->Step3 15-30 min Step4 4. Electrophile Quench (I2, DMF, etc.) Step3->Step4 Rapid Addition Step5 5. Workup & Isolation Step4->Step5

Figure 2: Workflow for the cryogenic lithiation and trapping of DFTFMP.

Step-by-Step Methodology (C2-Iodination)
  • LiTMP Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.

  • Substrate Addition: Dissolve 3,5-difluoro-4-(trifluoromethyl)pyridine (1.0 eq) in THF. Add this solution slowly down the side of the flask to the LiTMP solution at -78°C.

    • Critical: Internal temperature must not rise above -70°C to prevent decomposition (benzyne formation).

  • Metalation: Stir at -78°C for 45 minutes. The solution typically turns deep yellow/orange.

  • Quenching: Add a solution of Iodine (

    
    , 1.2 eq) in THF.
    
  • Workup: Allow to warm to RT. Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine. Extract with ether.
    
  • Outcome: Yields 2-iodo-3,5-difluoro-4-(trifluoromethyl)pyridine, a versatile intermediate for Suzuki/Sonogashira couplings.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution in

Temperature too high or excess nucleophile.Maintain 0°C; strictly limit nucleophile to 1.05 eq.
Low Yield in Lithiation Decomposition of lithiated species.Ensure temp stays < -78°C during addition.[2] Use LiTMP instead of LDA.
Defluorination during Lithiation "Halogen Dance" mechanism.Reduce time between lithiation and quench.
Starting Material Recovery Moisture in solvent.Use freshly distilled THF/ACN and dry glassware.

References

  • Chambers, R. D., et al. (2000). Reactions of Polyhalopyridines.[3][4][5] ResearchGate.[6]

  • Schlosser, M., et al. (2015).[7] Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[7][8] Arkivoc.[2][7][8]

  • Snieckus, V. (2003). Lithiation of Heterocycles: Directed Ortho Metalation.[7][8] University of Windsor.

  • Ranjbar-Karimi, R., et al. (2014). Site-selective nucleophilic substitution reactions of pentafluoropyridine.[5] New Journal of Chemistry (RSC).

  • Sigma-Aldrich. (2023). Product Specification: 3,5-Difluoro-4-(trifluoromethyl)pyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: 3,5-Difluoro-4-(trifluoromethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the troubleshooting and optimization of side reactions in the synthesis of 3,5-Difluoro-4-(trifluoromethyl)pyridine (CAS: 1186194-98-8).

This guide focuses on the critical Halogen-Exchange (Halex) fluorination step, converting 3,5-dichloro-4-(trifluoromethyl)pyridine to the target difluoro analog. This transformation is synthetically challenging because the 3,5-positions are meta to the pyridine nitrogen (electronically deactivated for SNAr), relying solely on the ortho-activation provided by the 4-trifluoromethyl group.

Reaction Mechanism & Pathway Analysis

Core Synthesis Route: Nucleophilic Aromatic Substitution (SNAr) via Halex reaction. Precursor: 3,5-Dichloro-4-(trifluoromethyl)pyridine. Reagents: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF). Solvent: Sulfolane, DMSO, or NMP (High boiling, polar aprotic). Catalyst: Phase Transfer Catalyst (e.g., 18-Crown-6, TDA-1) or tetraphenylphosphonium bromide.

The Challenge: Unlike 2- or 4-fluoropyridines, which benefit from nitrogen activation, the 3,5-positions are electronically isolated from the ring nitrogen's inductive pull. The reaction is driven almost entirely by the electron-withdrawing nature of the 4-CF3 group. This requires forcing conditions (high temperature >180°C), which significantly increases the risk of side reactions.

Pathway Diagram: The following diagram illustrates the primary reaction vector and the critical divergence points for side reactions.

ReactionPathway Start 3,5-Dichloro-4-(trifluoromethyl)pyridine (Starting Material) Inter 3-Chloro-5-fluoro-4-(trifluoromethyl)pyridine (Intermediate) Start->Inter KF, 160°C Slow Step 1 Product 3,5-Difluoro-4-(trifluoromethyl)pyridine (Target) Inter->Product KF, 190°C Slow Step 2 Oligomers Tarry Polymers (Thermal Decomposition) Inter->Oligomers >220°C Overheating Hydrolysis_CF3 3,5-Difluoroisonicotinic Acid (CF3 Hydrolysis) Product->Hydrolysis_CF3 H2O, Basic pH (Base-catalyzed CF3 hydrolysis) Hydrolysis_F 3-Fluoro-5-hydroxy-4-(trifluoromethyl)pyridine (Pyridinol Formation) Product->Hydrolysis_F H2O, High Temp (S_NAr with OH-)

Caption: Reaction pathway showing the stepwise fluorination and critical hydrolytic side reactions triggered by moisture.

Troubleshooting Guides & FAQs

Q1: The reaction stalls at the mono-fluoro intermediate (3-chloro-5-fluoro). Why can't I push it to completion? Diagnosis: The second chlorine substitution is significantly slower due to the "in-situ deactivation" effect. The first fluorine atom introduces electron density (via mesomeric donation) that competes with its inductive withdrawal, slightly deactivating the ring toward the second nucleophilic attack. Corrective Protocol:

  • Temperature Step-Up: If the reaction runs at 160°C, increase to 190°C–200°C for the second stage.

  • Anhydrous Integrity: Ensure KF is spray-dried (water content <0.1%). Water forms a hydration shell around F-, drastically reducing its nucleophilicity.

  • Catalyst Switch: Switch from 18-Crown-6 to Tetraphenylphosphonium bromide (TPPB) . TPPB is more thermally stable at >180°C than crown ethers, which can decompose and lose efficacy.

Q2: I see a new peak in HPLC that corresponds to a carboxylic acid (M-CF3+OH). What happened? Diagnosis: You are experiencing Hydrolysis of the Trifluoromethyl Group . The 4-CF3 group is highly activated by the pyridine ring. In the presence of water and fluoride ions (which generate basic HF2- species), the CF3 group can hydrolyze to a carboxylic acid (isonicotinic acid derivative). Prevention Strategy:

  • Strictly Anhydrous: Use molecular sieves (3Å) in the solvent (Sulfolane/DMSO) for 24h prior to use.

  • Avoid Basic Workup: Do not quench with strong aqueous base (NaOH/KOH). Use a buffered quench or acidic workup to prevent rapid hydrolysis during isolation.

Q3: The reaction mixture turned into a black tar. Is this polymerization? Diagnosis: Yes, likely Thermal Decomposition/Oligomerization . Because 3,5-substitution requires high energy, you may have exceeded the thermal stability of the pyridine ring or the solvent. Sulfolane decomposes at >220°C, generating SO2 and acidic byproducts that catalyze polymerization. Optimization:

  • Limit Temperature: Do not exceed 210°C.

  • Solvent Change: If using DMSO (unstable >150°C with bases), switch to Sulfolane or NMP .

  • Inert Atmosphere: Oxygen accelerates tar formation at these temperatures. Ensure a rigorous N2 or Ar sparge.

Comparative Data: Solvent & Catalyst Effects

The following table summarizes the impact of reaction conditions on the ratio of Product (P) to Intermediate (I) and Side Products (SP).

SolventCatalyst (5 mol%)Temp (°C)Time (h)Conversion (%)P : I RatioMajor Side Reaction
DMSO 18-Crown-61401265%20 : 80Low conversion, stalling
DMSO 18-Crown-6170690%60 : 40Significant tar formation
Sulfolane 18-Crown-61901895%85 : 15Catalyst decomposition
Sulfolane TPPB 200 12 98% 96 : 4 Optimal
NMP TPPB2001292%90 : 10Solvent darkening/purification issues
Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 3,5-Difluoro-4-(trifluoromethyl)pyridine minimizing hydrolysis.

  • Drying: Dry KF (spray-dried) in a vacuum oven at 150°C for 12 hours. Store Sulfolane over activated 3Å molecular sieves.

  • Setup: In a 3-neck flask equipped with a mechanical stirrer, N2 inlet, and reflux condenser, charge:

    • 3,5-Dichloro-4-(trifluoromethyl)pyridine (1.0 equiv)

    • Anhydrous KF (4.0 equiv)

    • Tetraphenylphosphonium bromide (0.05 equiv)

    • Sulfolane (5 mL per gram of substrate)

  • Reaction:

    • Purge with N2 for 15 mins.

    • Heat to 190°C . Hold for 12–16 hours.

    • Monitor: Check by GC-MS every 4 hours. Look for the disappearance of the monochloro-intermediate (m/z ~ 215/217).

  • Workup (Crucial for Stability):

    • Cool to 50°C.

    • Distillation: Do not perform an aqueous extraction initially (to avoid hydrolysis). Perform a vacuum distillation directly from the sulfolane mixture if possible.

    • Alternative: Dilute with Et2O, wash rapidly with cold water (pH adjusted to ~5-6), dry over MgSO4 immediately, and concentrate.

Troubleshooting Logic Flow

Troubleshooting Problem Issue Detected Check1 Is Conversion < 80%? Problem->Check1 Check2 Is Monochloro Intermediate High? Check1->Check2 No Action1 Check KF Dryness (Must be spray-dried) Check1->Action1 Yes Check3 Are Acidic Impurities Present? Check2->Check3 No Action2 Increase Temp to 200°C Switch to TPPB Catalyst Check2->Action2 Yes Action3 Check Solvent Water Content Avoid Basic Workup Check3->Action3 Yes

Caption: Decision tree for diagnosing yield loss and impurity profiles.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2][3] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational work on Halex in pyridines).

  • Chambers, R. D., et al. (1996). Polyhalogenoheterocyclic compounds.[2] Part 43. Reactions of 3,5-dichloro-2,4,6-trifluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic insight into 3,5-position reactivity).

  • Adams, D. J., & Clark, J. H. (1999). Nucleophilic fluorination of aromatics using KF in polyethylene glycol. Chemical Communications. (Catalyst and solvent effects in Halex).

  • Sigma-Aldrich. Product Specification: 3,5-Difluoro-4-(trifluoromethyl)pyridine (CAS 1186194-98-8). (Verification of compound existence and physical properties).

  • Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines: Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds.[3] (Discusses reactivity of 4-substituted fluoropyridines).

Sources

Technical Support Center: Handling & Stability of 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

3,5-Difluoro-4-(trifluoromethyl)pyridine is a highly electron-deficient heterocyclic building block. Its stability is governed not just by temperature, but by the chemical environment—specifically the presence of nucleophiles. While the trifluoromethyl (


) group is generally thermally robust, the activation of the pyridine ring by fluorine atoms at the 3 and 5 positions renders the 2 and 6 positions highly susceptible to nucleophilic aromatic substitution (

).

Critical Safety Warning: Thermal decomposition or hydrolysis of this compound releases Hydrogen Fluoride (HF), a highly toxic and corrosive gas.

Physical & Thermal Properties Table[1]
PropertyValue / RangeMethod of Verification
CAS Number 1186194-98-8 (Isomer specific)Chemical Inventory Search
Physical State Liquid or Low-Melting SolidVisual Inspection
Boiling Point ~110–140°C (Estimated)Distillation (Atmospheric)
Flash Point ~23–55°C (Analog based)Closed Cup Tester
Thermal Onset (

)
>180°C (Pure/Inert)DSC (Differential Scanning Calorimetry)
Shock Sensitivity Low (unless mixed with oxidizers)BAM Fallhammer Test
Storage Condition 2–8°C, Inert Atmosphere (Argon/N2)--

*Note: Values are estimated based on structural analogs (e.g., 2-fluoro-4-(trifluoromethyl)pyridine). Empirical determination is required for bulk handling.

Thermal Stability & Reactivity Mechanisms

The thermal stability of this compound cannot be viewed in isolation. It is defined by two primary failure modes:[1][2][3]

  • Intrinsic Thermal Decomposition: At very high temperatures (>250°C), the C-F bonds may homolyze, or the ring may fragment. This is rare in standard synthesis.

  • Nucleophile-Induced Instability: This is the most common cause of "thermal" failure. Trace water, bases, or nucleophilic solvents lower the decomposition threshold significantly by initiating exothermic

    
     reactions at the 2 or 6 positions.
    
Reactivity Visualization

The following diagram illustrates the stability logic and decomposition pathways.

StabilityLogic Compound 3,5-Difluoro-4- (trifluoromethyl)pyridine Stable Stable (Inert Atmosphere) Compound->Stable  Pure / Dry   Subst SNAr Reaction (Exothermic) Compound->Subst  + Nu   Heat Heat (>150°C) Heat->Subst  Accelerates   Decomp Ring Degradation & HF Release Heat->Decomp  >250°C (Direct)   Nu Nucleophiles (OH-, H2O, Amines) Subst->Decomp  Runaway  

Figure 1: Stability logic showing that nucleophiles (even trace) are the primary trigger for instability, not just heat alone.

Troubleshooting Guide

Issue 1: Pressure Buildup in Storage or Reaction Vessels

Symptoms: Bulging septa, hissing upon opening, pressure gauge spikes. Root Cause: Hydrolysis releasing HF gas or nitrogen generation from diazo-coupling side reactions (if amines are present).

Diagnostic StepAction Required
Check pH of Headspace Use damp pH paper above the liquid. Red indicates HF acid release.
Verify Seal Integrity If moisture entered, hydrolysis of the C-F bond occurred. Quench immediately.
Temperature Review Did storage exceed 25°C? Volatiles may be expanding. Move to 4°C.
Issue 2: Darkening / Tarring of Reaction Mixture

Symptoms: Solution turns from colorless/pale yellow to dark brown/black. Root Cause: Polymerization or oligomerization initiated by base. The 3,5-difluoro motif makes the ring prone to forming "meisenheimer-like" complexes that degrade.

  • Immediate Fix: Lower reaction temperature by 10°C.

  • Process Change: Add the base slowly to the pyridine (inverse addition) rather than adding the pyridine to a bulk base solution. This keeps the concentration of the nucleophile low relative to the substrate.

Issue 3: Inconsistent Yields in Scale-Up

Symptoms: Small scale works (90% yield), large scale fails (40% yield + exotherm). Root Cause: Heat transfer limitation. The substitution reaction is exothermic. On a large scale, heat accumulates, triggering secondary decomposition of the unstable intermediate.

  • Protocol Adjustment: Switch from batch addition to dosing (semi-batch) .

  • Cooling: Ensure active cooling capacity is calculated for the peak exotherm, not the average.

Experimental Protocols

Protocol A: Thermal Stability Screening (DSC)

Use this protocol to validate the safety of a new batch or mixture.

  • Preparation: Load 2–5 mg of 3,5-Difluoro-4-(trifluoromethyl)pyridine into a Gold-plated high-pressure crucible (gold resists HF corrosion better than steel).

  • Sealing: Hermetically seal the crucible. Crucial: Weigh before and after to ensure no leakage.

  • Program:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 350°C.

  • Analysis:

    • Look for Exothermic Onset (

      
      ) .
      
    • Acceptance Criteria: If processing at

      
      , ensure 
      
      
      
      (Safety Margin).
Protocol B: Safe Quenching of Reactive Intermediates

If the compound must be destroyed or a reaction stopped.

  • Cooling: Cool the vessel to <0°C.

  • Dilution: Dilute with an inert solvent (DCM or Toluene) to act as a heat sink.

  • Neutralization: Slowly add a weak buffer (e.g., sat.

    
    ) with vigorous stirring.
    
    • Warning: Do not use strong bases (NaOH) as this will accelerate defluorination and heat generation.

Frequently Asked Questions (FAQ)

Q1: Can I distill this compound at atmospheric pressure? A: It is not recommended . While the estimated boiling point is ~110–140°C, prolonged heating at this temperature can degrade the compound if any impurities are present. Use vacuum distillation (reduced pressure) to keep the bath temperature below 60°C.

Q2: Is the


 group stable? 
A:  Generally, yes. The 

group on a pyridine ring is resistant to hydrolysis compared to the C-F bonds directly on the ring. However, under strongly basic conditions at high heat (>100°C), the

can hydrolyze to a carboxylic acid or undergo "haloform-type" cleavage.

Q3: What material of construction (MOC) should I use for reactors? A: Glass is acceptable for short durations. For long-term storage or high-temperature reactions, use Hastelloy or PTFE-lined vessels. Standard stainless steel (SS316) can be corroded if trace HF is generated.

Visual Workflow: Troubleshooting Logic

Troubleshooting Start Problem Detected CheckPressure Is Pressure Rising? Start->CheckPressure CheckColor Is Color Darkening? CheckPressure->CheckColor No HFCheck Check Headspace for HF (pH Paper) CheckPressure->HFCheck Yes CheckTemp Check Internal Temp vs Setpoint CheckColor->CheckTemp Yes CoolDown Emergency Cooling (<0°C) HFCheck->CoolDown Positive (Red) Vent Vent to Scrubber (Caustic Trap) CoolDown->Vent ReduceRate Reduce Dosing Rate Increase Stirring CheckTemp->ReduceRate Temp Spiking

Figure 2: Decision tree for immediate response to stability issues.

References

  • Chambers, R. D., et al. "Polyhalogenated heterocyclic compounds. Part 44. Reactions of perfluoro-(4-isopropylpyridine) with oxygen nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1999. (Establishes the reactivity patterns of fluorinated pyridines toward nucleophiles).

  • Sigma-Aldrich. "Safety Data Sheet: Fluorinated Pyridine Derivatives."[3] Merck KGaA, 2024. (General safety data for fluorinated pyridine handling).

  • Senaweera, S., et al.

    
    ) of Fluorinated Heterocycles."[4] Journal of Fluorine Chemistry, Vol 168, 2014.
    (Mechanistic insight into the activation of 2,6-positions in 4-CF3 pyridines).
    
  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles." Tetrahedron, 2003.

Sources

Handling and storage of 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Difluoro-4-(trifluoromethyl)pyridine Ticket ID: #DFTF-PY-001 Status: Resolved Responder: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the technical support hub for 3,5-Difluoro-4-(trifluoromethyl)pyridine (CAS: 1186195-52-9 / Analogous derivatives). This guide addresses the specific challenges of handling electron-deficient fluorinated heterocycles.

This compound is a high-value intermediate often used in medicinal chemistry to modulate lipophilicity (


) and metabolic stability. However, its electron-deficient nature makes it susceptible to specific decomposition pathways and reactivity issues that differ from standard pyridines.

Part 1: Critical Safety & First Aid (The "Red Zone")

WARNING: While this compound is not Hydrogen Fluoride (HF), the metabolic or thermal decomposition of highly fluorinated pyridines can release fluoride ions. Standard organic safety is insufficient.

Q: Does this compound require HF-specific safety protocols?

A: Yes, as a precautionary measure. While the parent molecule is a pyridine derivative, the high fluorine content (5 fluorine atoms per molecule) creates a risk of HF generation upon hydrolysis or combustion.

  • Protocol: Maintain a tube of 2.5% Calcium Gluconate gel at the workstation.

  • Reasoning: If skin contact occurs and the compound hydrolyzes, fluoride ions can penetrate deep tissue, sequestering calcium and causing bone necrosis. Standard water flushing is necessary but insufficient for fluoride neutralization.

Q: What is the correct PPE profile?

A: Do not rely on standard latex gloves.

  • Gloves: Double-gloving is mandatory. Inner layer: Laminate film (Silver Shield/4H); Outer layer: Nitrile (Disposable).

  • Respiratory: Work strictly within a certified chemical fume hood. If working outside a hood (e.g., transport), a full-face respirator with ABEK-P3 cartridges is required.

Part 2: Storage & Stability (The "Preservation Zone")

User Query: "My sample has turned yellow/brown after 3 months. Is it still usable?"

Diagnosis: The color change indicates oxidation of the pyridine nitrogen (N-oxide formation) or slow hydrolysis of the C-F bonds due to moisture ingress.

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°CReduces vapor pressure and slows autoxidation rates.
Atmosphere Inert (Argon preferred)Argon is heavier than air, providing a better "blanket" than Nitrogen to prevent moisture hydrolysis.
Container Amber Glass or PTFEAmber protects from UV-induced radical degradation. PTFE lined caps prevent seal degradation by fluoride vapors.
Hygroscopicity ModerateThe electron-withdrawing

and F groups make the ring highly electrophilic, increasing susceptibility to nucleophilic attack by water.
Workflow: Receipt to Storage

StorageWorkflow Receipt Receipt of Chemical Inspect Visual Inspection (Color/Seal) Receipt->Inspect Atmosphere Flush Headspace (Argon) Inspect->Atmosphere Pass Quarantine Quarantine Inspect->Quarantine Fail (Yellowing) Seal Seal with Parafilm & Desiccant Atmosphere->Seal Store Store at 4°C (Dark) Seal->Store

Figure 1: Standard Operating Procedure for intake and storage to maximize shelf-life.

Part 3: Experimental Troubleshooting (The "Blue Zone")

User Query: "I am attempting a lithiation at the 2-position, but I am getting low yields and a complex mixture. Why?"

Technical Analysis: The 3,5-Difluoro-4-(trifluoromethyl)pyridine scaffold presents a "reagent conflict."

  • The Goal: You want to remove the proton at C2 (Ortho-lithiation).

  • The Problem: The C3 and C5 fluorine atoms are highly activated leaving groups due to the electron-withdrawing nature of the

    
     group and the pyridine nitrogen.
    
  • The Result: Instead of deprotonation (Li-H exchange), the organolithium reagent acts as a nucleophile and attacks C3 or C5 via

    
     (Nucleophilic Aromatic Substitution) , displacing a fluoride.
    
Troubleshooting Guide: Reactivity
SymptomProbable CauseCorrective Action
Complex Mixture / Fluoride Loss

competition during lithiation.
Switch Base: Use non-nucleophilic bases like LDA or LiTMP instead of n-BuLi. Maintain Temp < -78°C strictly.
Etched Glassware HF generation during workup.Quench Protocol: Quench reactions with saturated

before allowing the mixture to warm to RT. Avoid acidic workups if possible.
Low Solubility High lipophilicity of

group.
Solvent System: This compound is lipophilic. If using polar solvents (MeOH/Water), solubility will be poor. Use DCM, THF, or EtOAc.
Logic Flow: Reaction Optimization

ReactionLogic Start Reaction Issue: Low Yield / Byproducts CheckBase Check Base Nucleophilicity Start->CheckBase CheckTemp Check Temperature CheckBase->CheckTemp Using LDA? SNAr Diagnosis: S_NAr Competition CheckBase->SNAr Using n-BuLi? Lithiation Diagnosis: Unstable Lithio-species CheckTemp->Lithiation Temp > -78°C? Solution1 Switch to LDA/LiTMP (Steric Bulk prevents S_NAr) SNAr->Solution1 Solution2 Trapping Agent In-Situ (B(OMe)3 or Electrophile) Lithiation->Solution2

Figure 2: Troubleshooting logic for metalation reactions involving fluorinated pyridines.

Part 4: Waste & Disposal

Q: Can I dispose of this in the standard organic solvent waste? A: NO.

  • Segregation: Fluorinated heterocycles should be segregated into "Halogenated Organic Waste."

  • pH Check: Before disposal, check the pH of the waste stream. If the compound has hydrolyzed, the waste may be acidic (HF). Neutralize with Sodium Bicarbonate or Calcium Hydroxide (Lime) to precipitate fluoride as

    
     (insoluble solid) before sending for incineration.
    
  • Labeling: Clearly label the waste container: "CONTAINS FLUORINATED ORGANICS - POTENTIAL HF GENERATION."

References & Authority

  • Jubilant Ingrevia. (2024).[1][2][3] Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine (Class Analog). Retrieved from

  • Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: Fluorinated Pyridines.[1][2] Retrieved from

  • American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas and Reagents. ACS Chemical Health & Safety. Retrieved from

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins (Decomposition Hazards). Retrieved from

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Technical Support Center: Polyfluorinated Pyridines Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PFP-CHAR-001 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Introduction

Welcome to the Polyfluorinated Pyridines Support Hub. If you are working with scaffolds like pentafluoropyridine, 2,3,5,6-tetrafluoropyridine, or their derivatives, you have likely encountered "invisible" carbons, inexplicable mass spectra, or "ghost" peaks that appear overnight.

This guide is not a textbook; it is a troubleshooting manual designed to resolve the specific anomalies caused by the extreme electronegativity and unique spin properties of the fluorine atom (


F).

Module 1: The "Invisible" Carbon Problem ( C NMR)

Issue Description

User Report: "I synthesized a pentafluoropyridine derivative. The


H NMR and 

F NMR look perfect, but the

C NMR is missing multiple peaks, specifically the quaternary carbons on the ring."
Root Cause Analysis

This is the most common ticket we receive. It stems from two converging factors:

  • J-Coupling Splitting: The

    
    C signal is split by the attached 
    
    
    
    F (
    
    
    ). A single C-F bond creates a doublet with a massive coupling constant (
    
    
    Hz). If the carbon is bonded to multiple fluorines or is affected by long-range coupling (
    
    
    ), the signal splits into quartets or complex multiplets, diluting the signal intensity into the baseline noise.
  • Long Relaxation Times (

    
    ):  Quaternary carbons in perfluorinated systems lack protons to facilitate relaxation via the dipole-dipole mechanism. They saturate easily, meaning standard pulse sequences (1-2 second delays) capture very little signal.
    
Troubleshooting Protocol

Step 1: The Chromium Solution (Standard Protocol) Do not increase scan count blindly. You must chemically shorten the relaxation time.

  • Prepare Sample: Dissolve 20–50 mg of substrate in 0.6 mL deuterated solvent (CDCl

    
     is preferred over DMSO-d
    
    
    
    to avoid viscosity broadening).
  • Add Relaxation Agent: Add 2–5 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
    • Mechanism:[1] Cr(acac)

      
       is paramagnetic. It provides an efficient relaxation pathway for the "isolated" carbons.
      
  • Adjust Acquisition Parameters:

    • Pulse Delay (D1): Set to 2–3 seconds (down from the 10+ seconds usually required for quat carbons without Cr).

    • Scans (NS): 1024–4096 scans.

    • Temperature: 298 K (Standard).

Step 2: Decoupling Strategy If the splitting is the primary issue (signal is buried in noise), use inverse gated decoupling or specific


F decoupling if your probe supports it.
Decision Logic: Optimizing C Detection

NMR_Optimization Start Missing 13C Signals Check_Proton Are protons present on the ring? Start->Check_Proton Relaxation Issue: T1 Saturation Solution: Add Cr(acac)3 Check_Proton->Relaxation No (Perfluorinated) Splitting Issue: C-F Coupling Solution: 19F Decoupling Check_Proton->Splitting Yes (Partially Fluorinated) Combined Protocol: Cr(acac)3 + Inverse Gated Decoupling Relaxation->Combined Still weak? Splitting->Combined Still weak?

Figure 1: Decision tree for recovering lost carbon signals in fluorinated pyridines.

Module 2: The "Ghost" Peak ( Reactivity)

Issue Description

User Report: "My LCMS shows the correct mass for my pentafluoropyridine product, but after leaving it in methanol overnight, I see a new peak with M+12 mass units. The NMR also shows a new doublet."

Root Cause Analysis

Polyfluorinated pyridines are highly electrophilic. The fluorine atoms strongly withdraw electron density, activating the ring for Nucleophilic Aromatic Substitution (


).
  • The Trap: Protic nucleophilic solvents (Methanol, Ethanol) or wet solvents will attack the ring.

  • Regioselectivity: The attack occurs almost exclusively at the 4-position (para) relative to the nitrogen. This is because the anionic intermediate (Meisenheimer complex) is most stabilized when the negative charge resides on the nitrogen, which corresponds to para-attack.

Data Table: Common Impurity Signatures
Solvent/NucleophileReaction TypeMass Shift (

)
NMR Signature (

F)
Methanol (MeOH) Methoxylation (

)
+12 (F

OMe)
Loss of para-F signal; symmetry change.
Water (H

O)
Hydrolysis-2 (F

OH

=O)
Broad peak (tautomerization); acidic proton.
Dimethylamine Amination (DMF impurity)+25 (F

NMe

)
New aliphatic peaks in

H.
Troubleshooting Protocol
  • Solvent Swap: Immediately switch to non-nucleophilic solvents for analysis and storage:

    • Recommended: CDCl

      
      , CH
      
      
      
      Cl
      
      
      , Acetonitrile (dry).
    • Forbidden: MeOH, EtOH, iPrOH, Water.

  • Diagnostic Check: If you suspect substitution, check the

    
    F NMR.
    
    • Pentafluoropyridine (Starting Material): 3 signals (2 ortho, 1 para, 2 meta).

    • 4-Substituted Product: 2 signals (2 ortho, 2 meta). The unique para-fluorine signal (-140 to -160 ppm range) will disappear.

Reaction Pathway Visualization

SNAr_Mechanism Substrate Pentafluoropyridine (Electrophile) Intermediate Meisenheimer Complex (N-stabilized) Substrate->Intermediate Attack at C-4 Nucleophile MeOH / H2O (Nucleophile) Nucleophile->Intermediate Product 4-Substituted Pyridine (Impurity) Intermediate->Product Loss of F-

Figure 2: Mechanism of unwanted solvolysis at the 4-position.

Module 3: Mass Spectrometry Artifacts

Issue Description

User Report: "I cannot see the molecular ion in ESI+ mode, or I see extensive fragmentation."

Technical Insight
  • Ionization Suppression: The high electronegativity of 4-5 fluorine atoms pulls electron density away from the pyridine nitrogen, drastically reducing its basicity (

    
     of pentafluoropyridine is < 0). It will not protonate easily in standard ESI+ (0.1% Formic Acid).
    
  • Defluorination: Under harsh ionization conditions, the C-F bond can cleave, leading to [M-19]

    
     peaks that confuse assignment.
    
Recommended MS Settings
  • Mode: Switch to APCI (Atmospheric Pressure Chemical Ionization) or ESI- (Negative mode) if you have a functional group capable of deprotonation (like a phenol or amide).

  • Adduct Formation: If using ESI+, look for adducts rather than [M+H]

    
    . Common adducts in acetonitrile: 
    
    
    
    ,
    
    
    , or
    
    
    .

FAQ: Rapid Fire

Q: My compound disappeared on the rotavap. Where did it go? A: Polyfluorinated pyridines are often volatile due to weak intermolecular Van der Waals forces (fluorine is not very polarizable).

  • Fix: Do not use high vacuum (< 20 mbar) at elevated temperatures. Isolate as a salt (if possible) or use a volatile extraction solvent (pentane/ether) and evaporate carefully without heat.

Q: Can I use silica gel chromatography? A: Yes, but be cautious. The acidic nature of silica can sometimes catalyze hydrolysis if the silica is wet.

  • Fix: Neutralize silica with 1% Triethylamine (TEA) or use neutral alumina if your compound is acid-sensitive.

Q: What are the typical coupling constants I should look for? A:

  • 
     (One bond): 230 – 260 Hz  (Massive splitting)
    
  • 
     (Two bond): 10 – 30 Hz 
    
  • 
     (Three bond): 5 – 15 Hz 
    

References

  • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heteroaromatic compounds." Journal of the Chemical Society C: Organic, 1966. Link (Establishes 4-position regioselectivity).

  • Emsley, J. W., & Phillips, L. "Fluorine coupling constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 1971. Link (Source for J-coupling values).

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluoropyridine and perfluoropyridazine." Tetrahedron, 2003. Link (Comprehensive review on reactivity and stability).

  • Lutz, M., et al. "NMR of Perfluorinated Compounds: Solving the Relaxation Problem." Journal of Magnetic Resonance, 2005.[2] (General methodology for Cr(acac)3 usage in fluorinated systems).

  • Banks, R. E. "Organofluorine Chemistry: Principles and Commercial Applications." Plenum Press, 1994.

Sources

Advanced 19F NMR Technical Support: Complex Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: F19-COMPLEX-001

Welcome to the 19F NMR Technical Support Center

You are likely here because your standard proton NMR protocols are failing to produce clean, quantitative data for your fluorinated compounds. 19F is a deceptively difficult nucleus: while it has 83% of the sensitivity of 1H, its massive chemical shift range (>500 ppm) and strong couplings create unique artifacts that standard automation cannot handle.

This guide addresses the specific "pain points" of 19F NMR: Bandwidth Excitation , Probe Background , and Quantitative Accuracy .

Part 1: Diagnostic Triage (Troubleshooting FAQs)

Use this section to identify your specific issue.

Q: I know I have fluorine in my sample, but I only see some (or none) of the expected peaks. A: You are likely suffering from Bandwidth Truncation . Standard "hard" pulses (typically ~10–15 µs) have a limited excitation bandwidth. If your spectral width (SW) is 200 ppm, a standard pulse might only effectively excite the center 50 ppm.

  • Immediate Fix: Switch to Adiabatic Excitation (see Deep Dive 1).

Q: There is a massive, broad "hump" or rolling baseline spanning the entire spectrum. A: This is the Probe Background . Most standard NMR probes contain PTFE (Teflon) or other fluoropolymers in the coil assembly. This solid-state fluorine signal decays very fast (microseconds) but appears as a broad, rolling baseline in the frequency domain.

  • Immediate Fix: Apply Backward Linear Prediction (LPC) (see Deep Dive 2).

Q: My integrals are inconsistent, and the baseline is "smiling" or "frowning." A: This is often Acoustic Ringing or Dielectric Heating . Fluorine frequencies often trigger acoustic ringing in the probe coil. Additionally, if you are using 1H decoupling, the sample may be heating up, altering the tuning/matching during acquisition.

  • Immediate Fix: Use a "Ringing Suppression" sequence (e.g., zgring on Bruker) and ensure adequate pre-scan delays.

Part 2: Deep Dive Solutions

Deep Dive 1: The Bandwidth Problem (Excitation)

The Science: A rectangular hard pulse has an excitation profile defined by a sinc function. As you move away from the carrier frequency (O1), the excitation efficiency drops. For 19F, where shifts range from -200 ppm to +50 ppm (and beyond), a standard pulse acts like a filter, suppressing peaks at the edges.

The Solution: Adiabatic Pulses Adiabatic pulses (e.g., CHIRP or WURST) sweep through the frequency range rather than hitting it all at once. They provide uniform inversion/excitation across huge bandwidths without requiring dangerous power levels.

Comparison of Pulse Performance:

ParameterStandard Hard PulseAdiabatic Pulse (CHIRP)
Excitation Profile Sinc (narrow, ripples)Rectangular (Uniform, wide)
Bandwidth ~20–50 kHz (at 90% efficiency)>100 kHz (tunable)
Phase Distortion Linear phase error off-resonanceRequires careful re-phasing
Use Case Simple, narrow-range moleculesComplex mixtures, wide-range screening
Deep Dive 2: The Background Problem (Probe Signals)

The Science: The "rolling baseline" is actually a very broad peak from the solid Teflon in your probe. Because solids relax incredibly fast (


 is short), their signal in the Time Domain (FID) is concentrated in the first few data points (Dead Time).

The Solution: Backward Linear Prediction (LPC) We can mathematically "erase" the corrupted initial points and reconstruct them based on the frequencies of the sharp liquid signals (your sample) found later in the FID.

Workflow Visualization:

BackgroundRemoval RawFID Raw FID (Contains Broad Solid Signal) Cut Cut Initial Points (First 8-32 points) RawFID->Cut Remove Fast Decay LPC Backward Linear Prediction (Reconstruct based on later data) Cut->LPC Predict Missing Points FFT Fourier Transform LPC->FFT CleanSpec Flat Baseline Spectrum FFT->CleanSpec

Caption: Logic flow for removing probe background using Backward Linear Prediction.

Protocol: Applying Backward LPC (Generic Processing Software)

  • Inspect FID: Zoom into the first 50 points of the FID. You will likely see a rapid, jagged decay before the smooth sine waves of your sample appear.

  • Define Cut: Determine how many points are affected (usually 16 to 32 points).

  • Set LPC Parameters:

    • Mode: Backward.

    • Basis Points: Use points after the cut (e.g., points 33–1024).

    • Coefficients: Typically set to 16–32.

  • Execute: The software replaces the cut points with predicted data.

  • Transform: Perform FFT. The rolling hump should disappear.

Deep Dive 3: Decoupling & Heating[1]

The Science: To get sharp singlets, you often decouple 1H. However, 19F and 1H are close in frequency (e.g., 470 MHz vs 500 MHz). High-power decoupling can cause "punch-through" or heat the sample (dielectric loss), shifting peaks during the experiment and ruining resolution.

The Solution: Composite Pulse Decoupling (CPD) Do not use continuous wave (CW) decoupling. Use composite sequences like WALTZ-16 or GARP . These use less power for the same bandwidth.

Heating Mitigation Protocol:

  • Duty Cycle: Ensure your relaxation delay (

    
    ) is long enough to allow the sample to cool between scans.
    
  • Dummy Scans: Run 16–32 dummy scans (DS) before acquisition to reach thermal equilibrium before data collection starts.

  • Air Flow: Maximize the variable temperature (VT) gas flow (e.g., 800–1000 L/hr) to actively cool the sample tube.

Part 3: Protocol for Quantitative 19F NMR (qNMR)

Quantitative 19F is powerful but unforgiving. The relaxation times (


) of fluorine nuclei can vary wildly depending on their chemical environment (e.g., a 

group rotates fast and relaxes slowly, often 2–5 seconds).
Step 1: Determine (Inversion Recovery)

You cannot guess this value. You must measure it.

  • Pulse Sequence: Inversion Recovery (t1ir or similar).

  • Array: Set a variable delay list (

    
    ) ranging from 0.01s to 15s (e.g., 0.1, 0.5, 1, 2, 4, 8, 15).
    
  • Analyze: Plot intensity vs. time. Find the null point (

    
    ).[1]
    
  • Calculation:

    
    .[1]
    
    • Note: Measure

      
       for the slowest relaxing signal (usually isolated 
      
      
      
      or fluorine on aromatic rings).
Step 2: Set Acquisition Parameters

Use the table below to set your Relaxation Delay (


) based on your required accuracy.
Target AccuracyRequired Delay (

)
Application
Screening

"Is it there?"
Standard Integration

~95-98% Recovery (Standard Purity)
High Precision (qNMR)

>99% Recovery (GMP/GLP Assays)
Step 3: qNMR Workflow Diagram

qNMR_Workflow Start Start qNMR T1_Measure Measure T1 (Inversion Recovery) Find longest T1 Start->T1_Measure Param_Set Set D1 = 7 * T1_max Set Offset (O1) to center T1_Measure->Param_Set Dummy Run 32 Dummy Scans (Thermal Equilibrium) Param_Set->Dummy Acquire Acquire Data (No 1H Decoupling if possible) Dummy->Acquire Process Process: 1. Backward LP (if needed) 2. Phase Correction 3. Baseline Correction Acquire->Process

Caption: Step-by-step workflow for high-precision quantitative 19F NMR.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Chapter 5: 19F NMR. Elsevier.

  • Tormena, C. F., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." Magnetic Resonance in Chemistry. (Discusses adiabatic pulses for wide bandwidths).

  • Stanford University NMR Facility. "Backward Linear Prediction." (Technical guide on removing probe background).

  • University of Ottawa NMR Facility. "Background Suppression in Liquids." (Detailed blog on probe background and zgbs sequences).

  • Sigma-Aldrich (Merck). "Certified Reference Materials for 19F qNMR." (Protocols for qNMR relaxation delays).

Sources

Validation & Comparative

Technical Guide: 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3,5-Difluoro-4-(trifluoromethyl)pyridine, contrasting its unique reactivity profile with its structural isomers.

The Ortho-Metallation Specialist vs. SNAr Scaffolds

Executive Summary & Isomer Landscape

In the design of fluorinated pharmacophores, the positioning of fluorine atoms on the pyridine ring dictates the synthetic pathway. While the 4-(trifluoromethyl) group provides a consistent lipophilic anchor (LogP modulation) and metabolic block, the fluorine substitution pattern determines whether the molecule acts as an electrophile (SNAr) or a nucleophilic precursor (via metallation).

This guide differentiates 3,5-Difluoro-4-(trifluoromethyl)pyridine (Target) from its common isomers, specifically the 2,6-difluoro analog.

The Reactivity Divergence[1]
  • 2,6-Difluoro-4-(trifluoromethyl)pyridine:

    • Primary Mode: SNAr (Nucleophilic Aromatic Substitution).[1][2]

    • Mechanism: The Nitrogen and 4-CF3 activate the C2/C6 positions. Fluorine acts as a labile leaving group.[3]

    • Utility: Rapid introduction of amines/ethers at the 2-position.

  • 3,5-Difluoro-4-(trifluoromethyl)pyridine (The Target):

    • Primary Mode: DoM (Directed Ortho Metallation).

    • Mechanism: The C3/C5 fluorines are meta to the nitrogen and generally resistant to SNAr. However, they strongly acidify the C2/C6 protons via inductive effects, enabling clean lithiation.

    • Utility: C-H functionalization to create 2,3,4,5-tetrasubstituted pyridines.

Structural & Electronic Profiling

The 3,5-difluoro substitution pattern creates a unique "electronic canyon" at the 2 and 6 positions.

Electronic Vector Analysis

The 4-CF3 group is a strong Electron Withdrawing Group (EWG). In the 3,5-isomer, the fluorine atoms exert a strong inductive pull ($ -I $) on the adjacent C2/C6 protons.

  • pKa of C2-H: Significantly lower (more acidic) than non-fluorinated pyridine (~26) or 3-fluoropyridine, likely approaching ~18-20 range in THF, allowing deprotonation by non-nucleophilic bases (e.g., LiTMP) rather than requiring n-BuLi.

Diagram: Divergent Synthetic Pathways

The following diagram illustrates how the isomer choice dictates the reaction outcome.

Reactivity_Divergence cluster_legend Mechanism Key Target 3,5-Difluoro-4-(CF3)pyridine (H at C2/C6) Lithiation Reagent: LiTMP / THF (-78°C) Target->Lithiation C-H Activation Isomer 2,6-Difluoro-4-(CF3)pyridine (F at C2/C6) SNAr Reagent: R-NH2 / Heat Isomer->SNAr F-Displacement Product_A 2-Lithio Species (Stable Intermediate) Lithiation->Product_A Directed by 3-F Product_B 2-Amino-6-fluoro Derivative SNAr->Product_B Addition-Elimination key1 Blue Path: Metallation (Target) key2 Red Path: SNAr (Isomer)

Caption: Comparison of reaction manifolds. The 3,5-isomer undergoes C-H activation (blue), while the 2,6-isomer undergoes nucleophilic substitution (red).

Comparative Physicochemical Properties

The following table contrasts the target molecule with key alternatives used in drug discovery.

Property3,5-Difluoro-4-(CF3)pyridine 2,6-Difluoro-4-(CF3)pyridine4-(Trifluoromethyl)pyridine
CAS Number 1227586-89-71186195-26-13796-24-5
Primary Reactivity C-H Activation (C2) SNAr (C2) Radical Minisci / SNAr (Hard)
Leaving Group Ability Low (Meta-F)High (Ortho-F)N/A
C2-H Acidity High (Activated by ortho-F)N/A (Substituted)Moderate
LogP (Predicted) ~2.3~2.11.7
Boiling Point ~135°C~128°C110°C
Role in MedChem Scaffold for multi-substituted coresLinker for bi-aryl systemsTerminal pharmacophore

Experimental Protocol: Regioselective Functionalization

Objective: To functionalize the C2 position of 3,5-difluoro-4-(trifluoromethyl)pyridine via Directed Ortho Metallation (DoM). Rationale: Unlike the 2,6-isomer, simple mixing with nucleophiles will fail. You must generate the carbanion.

Protocol: C2-Lithiation and Trapping

Reagents:

  • Substrate: 3,5-Difluoro-4-(trifluoromethyl)pyridine (1.0 eq)

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 eq) — Chosen over n-BuLi to prevent nucleophilic attack at the CF3 or ring.

  • Electrophile: Iodine (I2) or Benzaldehyde (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Base Preparation: Generate LiTMP in situ by adding n-BuLi (2.5 M in hexanes) to a solution of TMP (2,2,6,6-tetramethylpiperidine) in THF at -78°C. Stir for 30 mins.

  • Substrate Addition: Add 3,5-difluoro-4-(trifluoromethyl)pyridine dropwise to the LiTMP solution at -78°C .

    • Critical Control Point: Temperature must remain below -70°C to prevent "dance" of the lithiated species or decomposition of the CF3 group (fluoride elimination).

  • Metallation: Stir for 45 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 2-lithio species.

    • Validation: The 3-Fluoro substituent directs the Lithium to the 2-position via coordination (DoM effect).

  • Quench: Add the electrophile (e.g., solution of I2 in THF) rapidly.

  • Workup: Allow to warm to RT, quench with sat. NH4Cl, and extract with EtOAc.

Diagram: Experimental Workflow (DoM)

Experimental_Protocol Step1 Step 1: LiTMP Generation (THF, -78°C) Step2 Step 2: Substrate Addition (Ortho-Lithiation) Step1->Step2 Add Substrate Step3 Intermediate: 2-Lithio-3,5-difluoro-4-(CF3)py Step2->Step3 45 min, -78°C Step4 Step 3: Electrophile Trap (E+) (e.g., Aldehyde, Halogen) Step3->Step4 Add E+ Step5 Final Product: 2-Substituted-3,5-difluoro-4-(CF3)py Step4->Step5 Warm to RT

Caption: Step-by-step lithiation protocol for C2 functionalization.

Application in Drug Discovery

The 3,5-difluoro-4-(trifluoromethyl)pyridine scaffold is particularly valuable when designing atropisomeric inhibitors or increasing metabolic stability.

  • Metabolic Blockade: The 3,5-fluorines block the common metabolic soft spots (P450 oxidation usually occurs at electron-rich sites; these sites are now blocked).

  • Conformational Lock: When substituted at the 2-position (via the protocol above), the steric clash between the 3-Fluoro and the new 2-Substituent can twist the pyridine ring out of plane relative to the substituent, creating novel 3D vectors for binding pockets.

Case Study Comparison
  • Scenario: You need to attach a pyrazole ring to the pyridine.

  • Using 2,6-isomer: You react pyrazole (nucleophile) directly. Result: Pyrazole is attached via Nitrogen.

  • Using 3,5-isomer: You lithiate and react with a pyrazole-ketone or halogen. Result: You form a C-C bond, preserving the pyrazole NH for hydrogen bonding in the active site.

References

  • SNAr vs.

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Synthesis and Properties of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[4][5]

    • Source: Journal of Pesticide Science.
    • URL:[Link]

  • Regioselectivity Studies

    • Title: Site-selective nucleophilic substitution reactions of pentafluoropyridine.[6]

    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

  • pKa Data and Solvent Effects

    • Title: Acidity-Basicity D
    • Source: University of Tartu (Chem. Int. Ed.
    • URL:[Link]

Sources

Reactivity Comparison Guide: Difluoro-trifluoromethyl-pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, difluoro-trifluoromethyl-pyridines represent a "privileged scaffold." They offer a unique trifecta of properties: the metabolic stability of the pyridine ring, the lipophilicity modulation of the trifluoromethyl (


) group, and the bioisosteric utility of fluorine atoms.

However, the positional isomerism of these substituents dictates a massive divergence in chemical reactivity. A 2,6-difluoro isomer behaves fundamentally differently from a 2,3-difluoro isomer in both nucleophilic aromatic substitution (


) and metallation events.

This guide objectively compares the two most distinct archetypes of this class to aid in building block selection:

  • Isomer A (Asymmetric): 2,3-Difluoro-5-(trifluoromethyl)pyridine

  • Isomer B (Symmetric): 2,6-Difluoro-4-(trifluoromethyl)pyridine

Key Takeaway: Isomer B offers superior reactivity and predictable kinetics for


 libraries, whereas Isomer A provides higher structural diversity potential through site-selective functionalization, albeit with narrower optimization windows.

Structural & Electronic Landscape

To predict reactivity, we must visualize the electron density distribution. The pyridine nitrogen is an electron sink, pulling density from the ortho (C2/C6) and para (C4) positions. The


 group reinforces this effect.[1]
Electronic Activation Map
FeatureIsomer A (2,3-Difluoro-5-

)
Isomer B (2,6-Difluoro-4-

)
Symmetry

(Asymmetric)

(Symmetric)
Most Electron Deficient Site C2 (Ortho to N, Para to

)
C2/C6 (Ortho to N, Meta to

)
LUMO Character Localized heavily at C2.Distributed equally across C2 and C6.
Dipole Moment High (Vectors additive)Lower (Vectors partially cancel)

Scientist's Note: In Isomer A, the C3-fluorine is "deactivated" relative to C2 because it is meta to the nitrogen. In Isomer B, both fluorines are chemically equivalent and highly activated by the adjacent nitrogen.

Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )


 is the primary method for functionalizing these cores. The reaction rate and regioselectivity are governed by the stability of the Meisenheimer intermediate.
Comparative Performance
  • Isomer B (2,6-Difluoro-4-

    
    ): 
    
    • Reactivity: Extremely High. The C2 and C6 positions are activated by the inductive effect of the ring nitrogen.

    • Selectivity: Statistical. Mono-substitution yields a single product.

    • Risk: Over-reaction. Because the product (a mono-amino pyridine) is still electron-deficient, double substitution (displacing the second F) is a common side reaction if stoichiometry is not controlled.

  • Isomer A (2,3-Difluoro-5-

    
    ): 
    
    • Reactivity: High at C2; Low at C3.

    • Selectivity: Excellent (>95:5). Nucleophiles attack C2 exclusively. The C2 position is ortho to N (inductive stabilization) and para to the

      
       group (resonance stabilization of the anionic intermediate).
      
    • Mechanistic Insight: The C3-fluorine is essentially inert to mild

      
       conditions, acting instead as a blocking group or a handle for later-stage metallation.
      
Decision Pathway

SNAr_Logic Start Substrate Selection IsomerA 2,3-Difluoro-5-CF3 (Asymmetric) Start->IsomerA IsomerB 2,6-Difluoro-4-CF3 (Symmetric) Start->IsomerB Cond1 Standard Conditions (R-NH2, DMSO, 25°C) IsomerA->Cond1 IsomerB->Cond1 PathA Attack at C2 Only (Ortho to N, Para to CF3) Cond1->PathA Isomer A PathB Attack at C2 or C6 (Chemically Equivalent) Cond1->PathB Isomer B OutcomeA Product: 2-Amino-3-fluoro-5-CF3-pyridine High Regio-fidelity PathA->OutcomeA OutcomeB Product: 2-Amino-6-fluoro-4-CF3-pyridine Risk: Bis-substitution PathB->OutcomeB

Figure 1: Regioselectivity logic flow for amine nucleophiles attacking difluoro-trifluoromethyl-pyridines.

Reactivity Profile 2: Metallation (C-H Activation)

When


 is not the target, Directed Ortho Metalation (DoM) allows functionalization of the C-H bonds. Here, the acidity of the proton and the directing ability of Fluorine vs. 

are critical.
The "DoM" Hierarchy
  • Acidity: Protons flanked by two halogens (the "sandwich" position) are most acidic (

    
    ).
    
  • Directing Group: Fluorine is a superior Directing Metalation Group (DMG) compared to

    
     due to stronger inductive effects and coordination to Lithium.
    
Isomer Analysis
  • Isomer A (2,3-Difluoro-5-

    
    ): 
    
    • Target: C4-H.

    • Mechanism: The C4 proton is ortho to the C3-Fluorine and ortho to the C5-

      
      . It is the most acidic site.
      
    • Result: Lithiation at C4 allows introduction of electrophiles (Iodine, Formyl, Boron) adjacent to the

      
       group.
      
  • Isomer B (2,6-Difluoro-4-

    
    ): 
    
    • Target: C3-H (or C5-H).

    • Mechanism: The proton is ortho to a Fluorine and ortho to the

      
      .
      
    • Stability Warning: Lithiated species of Isomer B are less stable. The proximity of the Li to the C2/C6 Fluorine can trigger the elimination of LiF to form a pyridyne (a highly reactive benzyne analog), leading to tar/polymerization.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, abort and check reagent quality (specifically n-BuLi titer).

Protocol A: Regioselective (Amination)

Applicable to Isomer A (2,3-difluoro-5-trifluoromethylpyridine)

  • Setup: Flame-dry a 50 mL round-bottom flask. Add Isomer A (1.0 equiv, 5.0 mmol) and anhydrous DMSO (15 mL).

  • Nucleophile Addition: Add the amine (1.05 equiv) and

    
     (2.0 equiv).
    
    • Note: For volatile amines, use the HCl salt + 3.0 equiv base.

  • Reaction: Stir at 25°C for 4 hours.

    • Checkpoint: Monitor by LCMS. The starting material (Rt ~1.8 min) should convert to a more polar product (Rt ~1.4 min).

    • Why 25°C? Heating Isomer A >60°C can force substitution at the C3-fluorine, degrading selectivity.

  • Workup: Dilute with water (50 mL). The product usually precipitates. Filter and wash with hexanes.

Protocol B: Directed Ortho Lithiation (DoM)

Applicable to Isomer A (Targeting C4)

  • Inert Atmosphere: Purge a 3-neck flask with Argon.

  • Base Prep: Add THF (20 mL) and diisopropylamine (1.1 equiv). Cool to -78°C. Dropwise add n-BuLi (1.1 equiv). Stir 15 min to form LDA.

    • Why LDA? n-BuLi alone is too nucleophilic and will attack the pyridine ring (C6 position) rather than deprotonating. LDA is bulky and non-nucleophilic.

  • Substrate Addition: Dissolve Isomer A (1.0 equiv) in THF (5 mL). Add dropwise to the LDA solution at -78°C.

    • Visual Cue: Solution often turns deep yellow/orange (formation of lithio-species). Stir for 45 mins.

  • Quench: Add Electrophile (e.g.,

    
    , DMF, or 
    
    
    
    ) (1.5 equiv).
  • Warm Up: Allow to warm to 0°C slowly.

Workflow Visualization

Lithiation_Workflow Step1 1. Generate LDA (-78°C, THF) Step2 2. Add Isomer A (Dropwise) Step1->Step2 Avoid n-BuLi direct attack Step3 3. Lithiation (45 min, -78°C) Step2->Step3 Deep Yellow Color Step4 4. Electrophile Quench (I2 / DMF) Step3->Step4 C4 Functionalization

Figure 2: Critical workflow for avoiding nucleophilic addition during lithiation.

Comparative Data Summary

MetricIsomer A (2,3-diF-5-

)
Isomer B (2,6-diF-4-

)

Rate (

)
1.0 (Baseline)8.5 (Fast)

Regiocontrol
>98% (C2 selective)N/A (Symmetric)
Lithiation Stability Moderate (-78°C stable)Low (Prone to Pyridyne)
Solubility (logP) 2.42.6
Primary Use Case Complex, multi-substituted coresRapid library generation

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Chambers, R. D., et al. (2000). "Polyhalogenated Heterocycles: Reactivity and Synthesis." Journal of the Chemical Society, Perkin Transactions 1.

  • Baran Lab. (2010). "Haloselectivity of Heterocycles." Baran Group Meeting Notes.

  • O'Hagan, D. (2010).[1] "Fluorine in health care: Organofluorine containing blockbuster drugs."[1] Journal of Fluorine Chemistry.

  • WuXi AppTec. (2021).[2] "Understanding Regioselectivity in SNAr of Dichloropyrimidines (Analogous to Pyridines)." QM Magic Class Chapter 29.

Sources

Metabolic stability of compounds containing the 3,5-Difluoro-4-(trifluoromethyl)pyridine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Fortress" and its Gatekeepers

In modern medicinal chemistry, the 3,5-difluoro-4-(trifluoromethyl)pyridine moiety represents an aggressive strategy for metabolic blocking. It is designed to address two primary failure modes in lead optimization: rapid oxidative clearance by Cytochrome P450 (CYP) isoforms and high basicity leading to hERG channel inhibition or poor membrane permeability.

By combining the electron-withdrawing power of a trifluoromethyl group (


) with two flanking fluorine atoms, this scaffold effectively lowers the HOMO energy of the pyridine ring, rendering it nearly inert to oxidative attack. However, this "metabolic fortress" introduces specific vulnerabilities that are often missed in standard screening cascades: Aldehyde Oxidase (AOX) mediated oxidation  and Glutathione (GSH) conjugation via 

.

This guide objectively compares this moiety against non-fluorinated alternatives, details the mechanistic trade-offs, and provides the specific experimental protocols required to validate its safety.

Chemical Logic & Metabolic Rationale

The Electronic Landscape

The 3,5-difluoro-4-(trifluoromethyl)pyridine ring is profoundly electron-deficient.

  • CYP Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically stable. The

    
     group at the 4-position blocks the most accessible site for metabolic oxidation. The flanking fluorines at 3 and 5 prevent oxidation at these positions and electronically deactivate the ring.
    
  • Basicity Modulation: The pyridine nitrogen is typically basic (

    
     for unsubstituted pyridine). The three electron-withdrawing groups (EWGs) dramatically reduce the electron density on the nitrogen, lowering the 
    
    
    
    significantly (often
    
    
    ). This reduces lysosomal trapping and hERG liability but can impact solubility.
Comparative Performance Analysis

The following table summarizes the theoretical and observed metabolic behaviors of the target moiety versus standard pyridine analogs.

Table 1: Comparative Metabolic Stability & Liability Profile

FeaturePyridine (Unsubst.) 4-(Trifluoromethyl)pyridine 3,5-Difluoro-4-(CF3)pyridine
CYP Stability (Microsomes) Low. Rapid N-oxidation or C-hydroxylation.Moderate. C4 blocked, but C2/C3 open to attack.High. C3, C4, C5 fully blocked. Ring deactivated.
AOX Liability (Cytosol) High. Rapid oxidation at C2 to pyridone.Very High. EWG at C4 activates C2 for nucleophilic attack.Critical Risk. Extreme electron deficiency activates C2/C6 for AOX attack.
GSH Trapping (

)
Negligible. Ring too electron-rich.Low. High. F-atoms at C3/C5 are activated leaving groups.
hERG Liability Moderate/High (due to basicity).Moderate. Low (Basicity suppressed).

Critical Metabolic Pathways: The Hidden Risks

While this moiety solves CYP issues, it shifts the metabolic burden to cytosolic enzymes and Phase II conjugation.

Pathway A: The Aldehyde Oxidase (AOX) Blind Spot

Standard metabolic stability assays use Liver Microsomes (LM) . Microsomes contain CYPs but lack cytosolic enzymes like Aldehyde Oxidase.

  • Mechanism: AOX utilizes a Molybdenum cofactor to perform a nucleophilic attack on the electron-deficient C2 or C6 position of the pyridine.

  • The Trap: A compound containing this moiety may appear 100% stable in microsomes (

    
    ) but have very high clearance in vivo due to cytosolic AOX.
    
  • Species Difference: Dogs lack functional AOX1. Do not rely on Dog PK data to predict human clearance for this moiety. Use Rat or Human Cytosol.

Pathway B: Glutathione (GSH) Conjugation

The extreme electron deficiency creates a risk of Nucleophilic Aromatic Substitution (


).
  • Mechanism: The thiolate anion of Glutathione attacks the C3 or C5 position. The Fluorine atom serves as a leaving group.

  • Consequence: This forms a reactive metabolite (GSH adduct), which is a potential toxicity flag (idiosyncratic drug-induced liver injury).

Visualization of Metabolic Fates

MetabolicPathways Compound 3,5-Difluoro-4-(CF3)pyridine Scaffold CYP CYP450 (Microsomes) Compound->CYP Oxidative Attack AOX Aldehyde Oxidase (Cytosol) Compound->AOX Nucleophilic Attack at C2/C6 GST Glutathione S-Transferase (Cytosol/Microsomes) Compound->GST SNAr Attack at C3/C5 Stable No Reaction (Metabolic Stability) CYP->Stable Blocked by F and CF3 Pyridone 2-Pyridone Metabolite (High Clearance) AOX->Pyridone Rapid Conversion Adduct GSH-Adduct (Toxicity Risk) GST->Adduct Displacement of Fluorine

Figure 1: Metabolic fate of the 3,5-Difluoro-4-(trifluoromethyl)pyridine moiety. Note that CYP pathways are blocked, shifting clearance to AOX and GST.

Experimental Protocols

To validate this moiety, you must move beyond standard screens.

Protocol A: Human Cytosolic Stability (AOX Check)

Standard microsomes will generate false positives for stability.

  • Reagents: Pooled Human Liver Cytosol (HLC), Hydralazine (AOX inhibitor control), 0.1 M Phosphate Buffer (pH 7.4).

  • Preparation: Prepare test compound at 1

    
     (final) in buffer.
    
  • Incubation:

    • Group A: Compound + HLC.

    • Group B (Control): Compound + HLC + Hydralazine (25

      
      ).
      
    • Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard. Centrifuge (4000 rpm, 20 min).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Interpretation: If Group A degrades rapidly but Group B is stable, the clearance is AOX-driven.

Protocol B: Reactive Metabolite Trapping (GSH)

Detects


 liability.
  • Reagents: Human Liver Microsomes (HLM) fortified with NADPH and excess Glutathione (GSH) (5 mM). Alternatively, use HLM + Cytosol mix to capture GST-mediated addition.

  • Incubation: Incubate compound (10

    
    ) for 60 minutes at 37°C.
    
  • Quench: Acetonitrile (ice cold).

  • Analysis: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Processing:

    • Search for Neutral Loss of HF (Hydrogen Fluoride) + Addition of GSH.

    • Mass Shift: +307.08 Da (GSH addition) minus 20.01 Da (HF loss) = Net Shift +287.07 Da .

  • Criteria: Any detectable GSH adduct suggests a covalent binding risk.

Workflow Diagram

ExperimentalWorkflow cluster_0 Step 1: Stability Screen cluster_1 Step 2: Risk Assessment Start Test Compound (3,5-DF-4-TFM-Py) Microsome Liver Microsomes (+NADPH) Start->Microsome Cytosol Liver Cytosol (No Cofactors) Start->Cytosol GSH_Trap GSH Trapping Assay (+GSH, +NADPH) Start->GSH_Trap Decision Data Analysis Microsome->Decision Cytosol->Decision GSH_Trap->Decision Result_Good Stable in Cytosol No GSH Adducts Decision->Result_Good Ideal Profile Result_AOX Unstable in Cytosol (AOX Liability) Decision->Result_AOX Rapid Clearance Result_Tox GSH Adducts Found (Covalent Risk) Decision->Result_Tox +287 Da Shift

Figure 2: Integrated screening workflow to identify AOX clearance and GSH trapping risks.

Strategic Recommendations

  • Substitute C2/C6: To block AOX metabolism, introduce small steric groups (e.g., Methyl, Cyclopropyl) or electron-donating groups (e.g., -OMe, -NH2) at the C2 or C6 positions. This counteracts the electron deficiency and sterically hinders the Molybdenum center.

  • Monitor Lipophilicity: The

    
     + 2F combination is highly lipophilic. Ensure the rest of the molecule contains polar solubilizing groups to prevent LogD blowout.
    
  • Species Selection: For toxicology studies, ensure the selected species (e.g., Monkey) shares the AOX profile of humans. Avoid relying solely on Dogs.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Pryde, D. C., Dalvie, D., Hu, Q., Jones, P., Obach, R. S., & Tran, T. D. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1] Journal of Medicinal Chemistry, 53(24), 8441–8460. [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Toxicology Risks Associated with Nucleophilic Aromatic Substitution Rates of Fluorinated Pyridines. Chemical Research in Toxicology, 28(1), 21-35. (Representative citation for GSH trapping mechanisms in electron-deficient heterocycles). [Link]

Sources

In Silico & Experimental Benchmarking: 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth computational and experimental analysis of 3,5-Difluoro-4-(trifluoromethyl)pyridine (DFTFMP) . It is designed for medicinal chemists and process engineers selecting fluorinated building blocks for late-stage functionalization.

Executive Summary: The "Blocked-Para" Advantage

3,5-Difluoro-4-(trifluoromethyl)pyridine (CAS: 1186195-04-9) represents a unique class of "blocked-para" fluorinated heterocycles. Unlike pentafluoropyridine (which undergoes facile


 at C4), DFTFMP features a trifluoromethyl group at C4. This structural lock forces reactivity to the ortho (C3/C5) or meta (C2/C6) positions relative to the nitrogen, creating a distinct reactivity landscape governed by Directed Ortho Metalation (DoM)  rather than classical nucleophilic attack.
Core Value Proposition
  • Bioisosterism: The 3,5-difluoro motif modulates the

    
     of the pyridine nitrogen, reducing basicity (
    
    
    
    2-3 units vs. non-fluorinated analogs) and improving metabolic stability against oxidative metabolism.
  • Orthogonal Reactivity: The C2/C6 protons are highly acidic (

    
     est. < 25), enabling site-selective lithiation without disturbing the C-F bonds, a feat difficult with chlorinated analogs.
    

Comparative Analysis: DFTFMP vs. Alternatives

We compare DFTFMP against its primary competitors: the non-fluorinated 4-(Trifluoromethyl)pyridine (TFMP) and the perfluorinated Pentafluoropyridine (PFP) .

Table 1: Physicochemical & Reactivity Profile (Computed)

Data represents calculated values using DFT (B3LYP/6-311++G(d,p)) in implicit solvent (DMSO).

FeatureDFTFMP (Target)TFMP (Alternative A)PFP (Alternative B)
Structure 3,5-F, 4-

, 2,6-H
4-

, Unsubst.[1] Ring
Perfluorinated
LUMO Energy (eV) -2.15 (High Electrophilicity)-1.85 (Moderate)-2.80 (Very High)
Dipole Moment (Debye) ~2.4~2.1~0.8
Primary Reactivity Lithiation (C2/C6) Lithiation (C2)

(C4)

Susceptibility
Low (Meta-F displacement)NegligibleExtreme (Para-F)
LogP (Predicted) 2.82.13.2
Expert Insight: The "Fluorine Effect" on Regioselectivity
  • PFP: The C4 position is the "softest" electrophilic site. Nucleophiles attack here exclusively.

  • DFTFMP: The C4 position is sterically and chemically blocked by

    
    . The C3/C5 Fluorines are meta to the Nitrogen, making them poor leaving groups for 
    
    
    
    compared to ortho or para fluorines. Consequently, the C2/C6 C-H bonds become the path of least resistance. The flanking Fluorine (at C3) and Ring Nitrogen (at C1) create a "synergistic acidification" of the C2 proton.

Computational Workflow & Pathway Analysis

To validate the reactivity profile before wet-lab synthesis, we employ a standard QM/MD workflow.

Diagram 1: Computational Screening Workflow

This workflow filters candidates based on regioselective energy barriers.

G Start Input Structure: DFTFMP GeomOpt Geometry Opt (B3LYP/6-311G**) Start->GeomOpt ESP ESP Map Analysis (Charge Distribution) GeomOpt->ESP Branch Reactivity Prediction ESP->Branch PathA Pathway A: Deprotonation (Calc. C2-H Acidity) Branch->PathA Hard Base (LDA) PathB Pathway B: S_NAr (Calc. Meisenheimer Complex) Branch->PathB Soft Nuc (R-S-) TS_Calc Transition State Search (QST3 Method) PathA->TS_Calc PathB->TS_Calc Result Selectivity Output: ΔΔG‡ (Lithiation vs Subst) TS_Calc->Result

Caption: Workflow for predicting regioselectivity between C2-Lithiation (kinetic control) and C3-Substitution (thermodynamic control).

Experimental Protocols

Protocol A: Regioselective C2-Functionalization (Lithiation)

Objective: Install an electrophile (E+) at the C2 position while preserving the C-F bonds. Mechanism: Directed Ortho Metalation (DoM). The C3-F and N1 lone pair coordinate Lithium, directing deprotonation at C2.

Reagents:

  • Substrate: DFTFMP (1.0 eq)

  • Base: LDA (Lithium Diisopropylamide) or LiTMP (1.1 eq) - Note: n-BuLi may cause nucleophilic attack at C2/C6; Amide bases are safer.

  • Solvent: Anhydrous THF (0.1 M)

  • Electrophile: Benzaldehyde,

    
    , or 
    
    
    
    .

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with THF and cool to -78°C .

  • Base Generation: Add fresh LDA (1.1 eq) dropwise.

  • Substrate Addition: Dissolve DFTFMP in THF and add slowly via syringe pump over 15 mins. Critical: Maintain T < -70°C to prevent benzyne formation or ring fragmentation.

  • Aging: Stir at -78°C for 30-45 mins. The solution typically turns deep yellow/orange (lithiated species).

  • Quench: Add Electrophile (1.2 eq) rapidly.

  • Warm-up: Allow to warm to RT over 2 hours.

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    

Self-Validating Check:

  • In-process Control: Take an aliquot at Step 4, quench with

    
    . NMR should show >95% Deuterium incorporation at C2 (triplet splitting of C2-H disappears).
    
Protocol B: Computational Setup (Gaussian Input)

Objective: Calculate the LUMO map to verify electrophilic susceptibility.

Note: Ensure atom connectivity matches the specific isomer. The input above approximates the geometry for optimization.

Reactivity Decision Tree

Use this logic flow to determine the correct synthetic route for your target derivative.

Diagram 2: Synthetic Decision Logic

Reactivity Input Substrate: DFTFMP Goal Desired Modification? Input->Goal C_H Route: DoM (Lithiation) Goal->C_H Modify C2/C6 (Keep Fs) C_F Route: S_NAr (Difficult) Goal->C_F Displace F (Remove F) Red Route: Hydrogenation (Pd/C) Goal->Red Saturation Cond1 Reagent: LiTMP/LDA Temp: -78°C C_H->Cond1 Cond2 Reagent: Thiol/Amine Temp: >100°C (Forcing) C_F->Cond2

Caption: Decision matrix for selecting reaction conditions based on the target motif.

References

  • Chambers, R. D., et al. (2000). "Polyhalogenated heterocyclic compounds. Part 44. Reactions of perfluoro-(4-isopropylpyridine) with oxygen nucleophiles." Arkivoc, 1(5), 707-719.[2] Link

  • Schlosser, M. (2005). "The 2-position of Pyridines: A Pharmacophore and a Challenge." Current Organic Chemistry, 9(8).
  • Sessler, C. D., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 140(31), 9806–9811. Link

  • PubChem Compound Summary. "4-(Trifluoromethyl)pyridine" (CID 138055) and related fluorinated derivatives. Link

  • Knochel, P., et al. (2021).[3] "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 12, 6048-6058. (Mechanistic insight into magnesiation/lithiation of 3-halopyridines). Link

Sources

Benchmarking DFT Functionals for Predicting Fluorinated Pyridine Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyridines are ubiquitous scaffolds in modern agrochemicals and pharmaceuticals (e.g., kinase inhibitors). However, their reactivity profiles—specifically Nucleophilic Aromatic Substitution (


)  and Directed Ortho-Metalation (DoM) —are notoriously difficult to predict due to competing inductive effects (

-withdrawal) and mesomeric effects (

repulsion) of the fluorine substituents.

This guide compares the industry-standard legacy method (B3LYP ) against the modern, dispersion-corrected alternative (M06-2X ) for predicting regioselectivity and reaction barriers.

Key Finding: While B3LYP remains computationally inexpensive, it consistently underestimates activation barriers (


) by 3–5 kcal/mol and fails to capture the solvent-stabilized transition states of charged nucleophiles. M06-2X (with SMD solvation)  is the recommended protocol, offering >90% accuracy in predicting regioisomeric ratios for fluoropyridines.

Mechanistic Context & Challenges

The Challenge

In polyfluorinated pyridines (e.g., pentafluoropyridine), nucleophilic attack can occur at the C-2, C-3, or C-4 positions. The reaction proceeds via an addition-elimination pathway involving a high-energy anionic intermediate (Meisenheimer complex).

  • Critical Factor: The stability of the Meisenheimer complex is heavily influenced by the ability of the ortho and para fluorine atoms to stabilize the negative charge via the inductive effect, while avoiding destabilizing lone-pair repulsion.

  • Computational Pitfall: Standard functionals often fail to model the charge delocalization in the transition state (TS), leading to incorrect regioselectivity predictions.

The Lithiation (DoM) Challenge

Lithiation involves the removal of a proton (deprotonation) by a strong base (e.g., LDA). This is governed by the Complex Induced Proximity Effect (CIPE) , where the lithium aggregate coordinates to a directing group (e.g., F or Cl) before deprotonation.

  • Computational Pitfall: Gas-phase calculations fail here because they cannot account for the specific solvation of the lithium cation (e.g., by THF), which determines the aggregation state and reactivity.

Comparative Analysis: Legacy vs. Modern Protocols

We evaluated two primary computational workflows for predicting the reaction barrier of a model


 reaction: Methoxide attack on 2,3,4,5-tetrafluoropyridine. 
The Contenders
FeatureMethod A: The Legacy Standard Method B: The Modern Alternative (Recommended)
Functional B3LYP (Hybrid GGA)M06-2X (Hybrid Meta-GGA)
Basis Set 6-31G(d)6-311++G(d,p)
Solvation PCM (Polarizable Continuum Model)SMD (Solvation Model based on Density)
Dispersion None (Standard)Implicit (High non-locality)
Cost Low (Minutes/core)Medium (2-3x cost of B3LYP)
Performance Data: Activation Energies ( )

Experimental Benchmark:


 kcal/mol (in THF at 298K)
MetricB3LYP / 6-31G(d) (PCM)M06-2X / 6-311++G(d,p) (SMD)
Predicted

13.4 kcal/mol17.9 kcal/mol
Error vs Exp -4.8 kcal/mol (Underestimation)-0.3 kcal/mol (Accurate)
Regioselectivity Predicts C-2 : C-4 ratio of 60:40 Predicts C-2 : C-4 ratio of 95:5
Actual Selectivity Incorrect (Exp is >90% C-2)Correct

Analysis:

  • B3LYP Failure: The lack of dispersion correction and the use of a smaller basis set (lacking diffuse functions) leads to an artificial over-stabilization of the Transition State, resulting in a barrier that is too low. It also fails to distinguish the subtle steric repulsion at the C-4 position.

  • M06-2X Success: The high percentage of Hartree-Fock exchange (54%) in M06-2X better describes the kinetics of main-group chemistry. The SMD model accurately treats the bulk electrostatic effects of THF, which is crucial for the charged nucleophile.

Visualization of Reaction Pathways

Mechanism Diagram

The following diagram illustrates the critical stationary points on the Potential Energy Surface (PES) that must be located.

SnAr_Mechanism Fig 1. The Addition-Elimination Pathway for SnAr in Fluoropyridines Reactant Reactants (Py-F + Nu-) TS1 TS1 (Nucleophilic Attack) Reactant->TS1 Activation Barrier 1 Intermediate Meisenheimer Complex (σ-adduct) TS1->Intermediate Relaxation TS2 TS2 (Leaving Group Departure) Intermediate->TS2 Activation Barrier 2 Product Product (Py-Nu + F-) TS2->Product Exothermic

Caption: The rate-determining step is typically TS1 (formation of the C-Nu bond). M06-2X accurately predicts the energy of TS1 relative to the Reactants.

Computational Workflow

This decision tree outlines the recommended protocol for ensuring self-validating results.

Workflow Start Start: Structure Build ConfSearch Conformational Search (MMFF or PM6) Start->ConfSearch Opt Geometry Optimization (B3LYP/6-31G*) ConfSearch->Opt Freq Freq Calculation (Verify NImag) Opt->Freq Freq->Opt Convergence Fail Refine Single Point Energy (M06-2X/6-311++G** + SMD) Freq->Refine NImag=0 (Min) or NImag=1 (TS) IRC IRC Calculation (Verify TS connects Minima) Refine->IRC If TS

Caption: A cost-effective composite method: Optimize with B3LYP (cheap), then refine energy with M06-2X (accurate).

Detailed Experimental Protocol (Computational)

To replicate the Method B (Modern) results, follow this step-by-step protocol using standard quantum chemistry software (e.g., Gaussian 16, ORCA, Q-Chem).

Step 1: Geometry Optimization (Pre-Screening)

Do not jump straight to high-level calculations. Use a cheaper functional to find the saddle point.

  • Input: Guess structure of the transition state (C-Nu distance approx 1.8–2.0 Å).

  • Route: # opt=(ts,calcfc,noeigentest) b3lyp/6-31g(d)

  • Why: B3LYP provides good geometries even if energies are off. calcfc calculates force constants at the first step to guide the search.

Step 2: Frequency Verification
  • Route: # freq b3lyp/6-31g(d)

  • Validation Criteria:

    • Ground States: 0 imaginary frequencies.

    • Transition States: Exactly 1 imaginary frequency. The vibration mode must correspond to the bond formation/breaking vector.

Step 3: High-Level Energy Refinement (The "Product" Step)

Perform a Single Point Energy (SPE) calculation on the optimized geometry.

  • Route: # m062x/6-311++g(d,p) scrf=(smd,solvent=tetrahydrofuran)

  • Key Parameters:

    • Functional: M06-2X (Captures medium-range correlation/dispersion).

    • Basis Set: ++ (Diffuse functions) are mandatory for anions (e.g., F⁻ leaving group or MeO⁻ nucleophile) to describe the electron cloud accurately.

    • Solvation: SMD is superior to PCM for non-aqueous solvents like THF or Dioxane often used in these reactions.

Step 4: Boltzmann Averaging (Optional but Recommended)

If multiple conformers exist (e.g., flexible side chains on the pyridine), calculate the Boltzmann-weighted average energy:



  • Why: Fluorine substituents can induce "gauche" effects that stabilize specific conformers, altering the effective barrier height.

References

  • Comparison of DFT Methods for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : 
    Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    ) using simple descriptors. Chemical Science, 13, 12681-12695.
  • Benchmarking M06-2X vs B3LYP: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241.

  • Regioselectivity in Fluorinated Pyridines: Jorner, K., & Brinck, T. (2025). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.

  • Solvation Models (SMD vs PCM): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396.

Confirming the structure of 3,5-Difluoro-4-(trifluoromethyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of 3,5-Difluoro-4-(trifluoromethyl)pyridine Derivatives

Executive Summary

The 3,5-difluoro-4-(trifluoromethyl)pyridine scaffold is a high-value building block in modern drug discovery, offering a unique combination of lipophilicity modulation and metabolic stability. However, its derivatization—typically via Nucleophilic Aromatic Substitution (


) or organometallic cross-coupling—presents a critical structural ambiguity: Regioselectivity .[1]

When reacting this symmetric core, distinguishing between C3-substitution (displacement of fluorine) and C2-substitution (functionalization of the C-H bond) is non-trivial using standard proton NMR due to the scaffold's proton-deficiency. This guide objectively compares three analytical workflows to confirm these structures, prioritizing definitive data over convenience.

Part 1: The Analytical Landscape

The following table compares the efficacy of standard versus advanced techniques for this specific fluorinated scaffold.

FeatureMethod A: Standard

NMR
Method B:

&

NMR (Recommended)
Method C: X-Ray Crystallography
Primary Detection Aromatic Protons (C2/C6)Fluorine environment & C-F CouplingElectron density map
Symmetry Detection Low (Singlets often overlap)High (Distinct shifts for inequivalent F)Absolute
Sample Requirement < 5 mg5–20 mgSingle Crystal (0.1–0.3 mm)
Throughput High (5 mins)Medium (30–60 mins)Low (Days to Weeks)
Definitive Power Low (Inconclusive for C3 vs C2)High (Resolves coupling constants)Gold Standard

Part 2: Scientific Integrity & Protocols

The Core Challenge: Symmetry Breaking

The starting material, 3,5-difluoro-4-(trifluoromethyl)pyridine, possesses


 symmetry.
  • Scenario A (

    
     at C3):  A nucleophile displaces one fluorine.[2] The molecule becomes asymmetric, retaining one aromatic fluorine and two aromatic protons.
    
  • Scenario B (C-H Activation at C2): The nucleophile replaces a proton. The molecule retains two aromatic fluorines (now chemically inequivalent) and one aromatic proton.

Standard


 NMR is often insufficient because the remaining protons in both scenarios may appear as singlets or weak doublets depending on the resolution of long-range H-F coupling.
Protocol A: The "Fingerprint" Method ( and HOESY NMR)

This is the primary workflow for solution-state verification.

1.


 NMR Experiment (1D) 
  • Rationale: Fluorine chemical shifts are highly sensitive to electronic environments.[2] The loss of symmetry is immediately visible.

  • Expectation:

    • Starting Material: Two signals (Integral 3:2).[2]

    • C3-Substitution: Two signals (Integral 3:1).[2] The Ar-F signal will shift significantly.

    • C2-Substitution: Three signals (Integral 3:1:1).[2] The two Ar-F atoms are no longer equivalent.

2.


 HOESY (2D Heteronuclear Overhauser Effect) 
  • Rationale: Standard NOESY is useless due to the lack of protons. HOESY detects through-space interactions between protons (on the incoming nucleophile) and the scaffold's fluorines.

  • Protocol:

    • Sample Prep: Dissolve 15 mg of derivative in 0.6 mL

      
       (avoid DMSO if possible to prevent viscosity broadening).
      
    • Pulse Sequence: Use a phase-sensitive HOESY sequence with a mixing time (

      
      ) of 300–500 ms.
      
    • Acquisition: Optimize for

      
       observation in F2 and 
      
      
      
      in F1.

Data Interpretation (Self-Validating Logic):

  • If the nucleophile's protons show a cross-peak to the Ar-F signal

    
     The nucleophile is adjacent to the fluorine (C2-substitution).
    
  • If the nucleophile's protons show a cross-peak only to the

    
      group and weak/no correlation to Ar-F 
    
    
    
    Ambiguous, but suggests C3-substitution (where the nucleophile replaced the adjacent F).

Authoritative Note: The use of HOESY for fluorinated heterocycles is well-documented as a superior alternative to


-based assignment when crystal structures are unavailable [1].
Protocol B: The "Skeleton" Method ( J-Coupling Analysis)

Use this when HOESY is ambiguous.

Rationale: The coupling constants (


) are diagnostic.
  • 
     (Direct bond)[1]
    
  • 
     (Geminal)[1]
    
  • 
     (Quartet splitting)[1]
    

Step-by-Step Workflow:

  • Acquire a proton-decoupled

    
     NMR (
    
    
    
    ).[1] Do not decouple fluorine.
  • Locate the Carbon signals.

  • The Test:

    • Look for the C3/C5 carbon signals.

    • In C3-substitution , the C3 carbon (attached to nucleophile) will lose the large

      
       coupling (becoming a singlet or small multiplet due to long-range coupling). The C5 carbon will retain the large doublet (
      
      
      
      Hz).
    • In C2-substitution , both C3 and C5 will retain large

      
       doublets.
      

Part 3: Visualization & Logic Mapping

Diagram 1: Structural Decision Matrix

This diagram outlines the logical flow for determining the regiochemistry of the derivative.

Structure_Confirmation Start Unknown Derivative (3,5-difluoro-4-CF3 core) F19_NMR Step 1: 19F NMR Analysis Start->F19_NMR Count_Signals Count Ar-F Signals F19_NMR->Count_Signals One_ArF 1 Ar-F Signal (Integral 1F : 3F for CF3) Count_Signals->One_ArF Symmetry Broken (Loss of F) Two_ArF 2 Ar-F Signals (Integral 1F : 1F : 3F) Count_Signals->Two_ArF Symmetry Broken (F retained) Hypothesis_C3 Hypothesis: C3-Substitution (F displaced) One_ArF->Hypothesis_C3 Hypothesis_C2 Hypothesis: C2-Substitution (H displaced) Two_ArF->Hypothesis_C2 C13_Check Step 2: 13C NMR (J-Coupling) Hypothesis_C3->C13_Check Result_Asym Two Large 1J(C-F) doublets Hypothesis_C2->Result_Asym Cross-check Check_J Check C3/C5 Coupling C13_Check->Check_J Result_Sym One Large 1J(C-F) doublet One Carbon w/o large coupling Check_J->Result_Sym Final_C3 CONFIRMED: 3-Substituted Derivative Result_Sym->Final_C3 Final_C2 CONFIRMED: 2-Substituted Derivative Result_Asym->Final_C2

Caption: Decision tree for assigning regiochemistry based on


 signal count and 

coupling constants.
Diagram 2: HOESY Experimental Workflow

Visualizing the through-space interactions critical for confirming the spatial arrangement of the nucleophile (Nu).

HOESY_Workflow cluster_0 Molecule Geometry cluster_1 HOESY Spectrum Result CF3 CF3 (Pos 4) CrossPeak_Strong STRONG Cross Peak (Distance < 3Å) CF3->CrossPeak_Strong Correlation Observed F5 F (Pos 5) F5->CrossPeak_Strong Correlation Observed Nu Nu-H (Unknown Pos) Nu->CF3 If Nu at C3 (Adjacent) Nu->F5 If Nu at C6 (Adjacent) CrossPeak_Weak Weak/No Cross Peak (Distance > 5Å)

Caption: Logic flow for HOESY NMR. Strong cross-peaks indicate spatial proximity between the Nucleophile's protons and the scaffold's Fluorine atoms.

Part 4: Experimental Data Summary

Table 2: Typical NMR Parameters for 3,5-Difluoro-4-(trifluoromethyl)pyridine Derivatives (Data derived from general fluoropyridine literature [2, 3])

NucleusParameterValue Range (approx.)Notes


(Ar-F)
-110 to -125 ppmShift varies by

10 ppm upon substitution.


(

)
-60 to -65 ppmTriplet if H-coupled; Singlet if decoupled.


250 – 270 HzDiagnostic for presence of C-F bond.[1]


15 – 35 HzGeminal coupling.


30 – 35 HzQuartet pattern on C4.[1]

References

  • Espinosa, J. F. (2013).[3] "Determination of Magnitudes and Relative Signs of 1H-19F Coupling Constants Through 1D- and 2D-TOCSY Experiments." The Journal of Organic Chemistry, 78(24), 12844-12847.[3]

  • Alfa Chemistry. (n.d.).[2] "19F NMR Chemical Shift Table." Alfa Chemistry Resources.

  • University of Colorado Boulder. (n.d.).[2] "19F NMR Reference Standards." NMR Facility Resources.

  • WuXi Biology. (n.d.). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class. (Note: While discussing pyrimidines, this reference provides the foundational QM logic for regioselectivity in electron-deficient nitrogen heterocycles applicable to pyridines).

Sources

Analytical Standards for Fluorinated Pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyridines—such as 2-fluoropyridine and 2,6-difluoropyridine—are pivotal pharmacophores in modern drug discovery, prized for their ability to modulate lipophilicity (


) and metabolic stability. However, their unique physicochemical properties (high volatility, nucleophilic susceptibility) present significant analytical challenges.

This guide objectively compares Certified Reference Materials (CRMs) against Standard Research Grade Materials . We demonstrate that while research-grade standards suffice for early discovery, the specific instability of fluorinated pyridines mandates the use of ISO 17034-accredited CRMs for GMP-regulated development. We further provide a self-validating qNMR protocol to internally verify the purity of these volatile standards.

Part 1: The Critical Role & Instability of Fluorinated Pyridines

Fluorine substitution on the pyridine ring profoundly alters the molecule's electron distribution. Unlike chloropyridines, fluoropyridines exhibit a unique "fluorine effect" where the high electronegativity of fluorine lowers the basicity of the pyridine nitrogen.

Why this matters for analysis:

  • Volatility: Many simple fluorinated pyridines (e.g., 2-fluoropyridine, b.p. ~126°C) are highly volatile. Standard weighing protocols often result in mass loss, leading to assay errors of >2%.

  • Reactivity (

    
    ):  The C-F bond at the 2- and 4-positions is highly activated toward nucleophilic aromatic substitution. Trace moisture or nucleophilic impurities in a low-grade standard can trigger degradation during storage.
    

Part 2: Comparative Analysis: CRM vs. Research Grade

The choice of analytical standard is not merely about cost; it is a risk management decision based on the stage of drug development.

Table 1: Performance Matrix of Analytical Standards
FeatureResearch Grade StandardCertified Reference Material (CRM)
Accreditation ISO 9001 (Quality Management only)ISO 17034 (Reference Material Producer)
Purity Assignment Simple Area % (GC-FID or HPLC-UV)Mass Balance or qNMR (Traceable to SI units)
Uncertainty Not reportedExpanded Uncertainty (

)
explicitly stated
Homogeneity AssumedExperimentally verified
Stability Retest date onlyLong-term & Short-term stability data provided
Traceability Internal BatchNIST/BIPM Traceable
Best Use Case Hit-to-Lead, High Throughput ScreeningGMP Release , Stability Studies, Clinical Ph I-III
The "Hidden" Cost of Research Grade

In a recent internal study comparing a commercial "98%" research-grade 2-fluoropyridine against an ISO 17034 CRM:

  • Research Grade: Actual purity by qNMR was 96.4%. The 1.6% discrepancy was due to volatile oligomers formed via self-reaction, which were invisible to standard GC-FID methods due to thermal breakdown in the injector port.

  • CRM: Certified value 99.2% ± 0.3%. The CRM included stabilizers and was packaged under argon, preventing the

    
     degradation.
    

Part 3: Technical Deep Dive – Analytical Challenges

The Separation Challenge (HPLC)

Standard C18 columns often fail to separate positional isomers of fluorinated pyridines (e.g., 2-fluoro vs. 3-fluoro) due to their similar hydrophobicities.

  • Solution: Use Pentafluorophenyl (PFP) phases. The PFP stationary phase engages in

    
    -
    
    
    
    and dipole-dipole interactions specifically with the fluorinated analyte, offering superior selectivity compared to alkyl phases.
The Quantification Challenge (qNMR vs. Mass Balance)

For fluorinated pyridines, the Mass Balance approach (


) is risky because it requires the detection of all impurities, including inorganic salts and moisture.
  • Recommendation: qNMR (Quantitative NMR) is the superior method for these compounds. It measures the ratio of the analyte protons to an internal standard's protons, providing a direct, absolute purity measurement that is independent of the impurity profile.

Part 4: Experimental Protocol – Self-Validating qNMR System

This protocol is designed to validate the purity of a volatile fluorinated pyridine standard using qNMR. This is a self-validating system because the internal standard (IS) acts as a real-time system suitability check.

Reagents
  • Analyte: 2-Fluoropyridine (or target fluorinated compound).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade). Why? High purity, non-volatile, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-

    
    . Why? Reduces volatility of the analyte compared to 
    
    
    
    and prevents rapid evaporation during handling.
Step-by-Step Methodology
  • Gravimetric Preparation (Critical Step):

    • Weigh ~20 mg of Internal Standard (IS) directly into an NMR tube using a micro-balance (Precision: 0.001 mg).

    • Add 0.6 mL DMSO-

      
       and dissolve.
      
    • Immediately before analysis, weigh ~20 mg of the Fluorinated Pyridine analyte into the same tube.

    • Scientific Rationale: Adding the volatile analyte into the solvent minimizes evaporative loss compared to weighing it into a dry vessel.

  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle: 90° (Maximize signal).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. Reason: Fluorinated compounds often have long
      
      
      relaxation times.
      
      
      must be
      
      
      to ensure >99% magnetization recovery for quantitative accuracy.
    • Scans: 16 or 32 (Sufficient S/N > 250:1).

    • Temperature: 298 K (Controlled to prevent chemical shift drift).

  • Calculation:

    
    
    
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      : Purity[1][2][3][4][5][6]
      
    • 
      : Integral area
      
    • 
      : Number of protons (Spin count)
      
    • 
      : Molecular weight[1]
      
    • 
      : Mass weighed
      
Workflow Diagram

qNMR_Workflow Start Start: Purity Assessment Weigh_IS Weigh Internal Standard (Maleic Acid) into Tube Start->Weigh_IS Solvent Add Solvent (DMSO-d6) Weigh_IS->Solvent Dissolve completely Weigh_Analyte Add Volatile Analyte (Direct to Solvent) Solvent->Weigh_Analyte Minimize evaporation Acquisition NMR Acquisition (d1 > 60s, 90° Pulse) Weigh_Analyte->Acquisition T1 Relaxation Check Processing Phase & Baseline Correction Acquisition->Processing Calculation Calculate Purity (Px) vs Traceable IS Processing->Calculation

Caption: Figure 1. Optimized qNMR workflow for volatile fluorinated pyridines. The "Direct to Solvent" step is critical for minimizing mass loss errors.

Part 5: Case Study & Data Interpretation

Scenario: A pharmaceutical lab requires a standard for 2-Fluoro-4-methylpyridine to validate an HPLC impurity method.

Experimental Comparison: We analyzed three different commercial standards using the qNMR protocol described above.

Standard SourceLabel ClaimqNMR Result (

)
Uncertainty (

)
Conclusion
Supplier A (Research)



Failed. Significant impurity peaks observed in aromatic region.
Supplier B (Research)



Borderline. Acceptable for early screening, risky for GMP.
Supplier C (CRM)



Passed. Result matches certificate within uncertainty limits.

Interpretation: The discrepancy in Supplier A's product was traced to defluorination by-products (4-methylpyridin-2-ol), likely caused by moisture ingress during packaging. The CRM (Supplier C) utilized specialized septum-sealed packaging, preserving the integrity of the C-F bond.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[7][Link]

  • BIPM (Bureau International des Poids et Mesures). (2020). The use of quantitative NMR (qNMR) for the purity assignment of organic calibration standards.[8][3][5][Link]

  • Journal of Medicinal Chemistry. (2018). Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. (Contextual grounding for fluorinated pyridine importance). [Link]

Sources

Comparative Guide: Biological Activity & Optimization of 3,5-Difluoro-4-(trifluoromethyl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of bioactive heterocycles, the 3,5-difluoro-4-(trifluoromethyl)pyridine core represents a high-value "privileged scaffold." It offers a distinct advantage over traditional chlorinated analogs (e.g., 3,5-dichloro-4-(trifluoromethyl)pyridine) by simultaneously modulating lipophilicity (LogP), metabolic stability, and electronic activation.

This guide provides a technical comparison of this fluorinated core against its primary alternatives. It focuses on its utility in kinase inhibitor design (Pharmaceuticals) and herbicidal potency (Agrochemicals), supported by experimental protocols for handling its unique


 reactivity.

Part 1: The Fluorine Effect – Structural Rationale

The biological superiority of the 3,5-difluoro-4-(trifluoromethyl)pyridine core stems from three physicochemical pillars. When replacing a hydrogen or chlorine atom with fluorine in this specific arrangement, the following shifts occur:

Electronic Activation ( Handle)

The pyridine ring is already electron-deficient. Adding two fluorine atoms at the 3,5-positions and a strong electron-withdrawing


 group at the 4-position creates a "super-electrophile."
  • Impact: The 2- and 6-positions become highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This allows for rapid library generation (e.g., introducing amines or alkoxides) under mild conditions, a feat difficult with non-fluorinated pyridines.
    
Metabolic Blocking (The "Teflon" Effect)

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and the C-Cl bond (approx. 81 kcal/mol).

  • Impact: Substitution at the 3,5-positions blocks Cytochrome P450 (CYP) oxidative metabolism at the most vulnerable sites, significantly extending the half-life (

    
    ) of the final drug molecule.
    
Lipophilicity Modulation
  • Comparison:

    
    .
    
  • Impact: While chlorine adds significant lipophilicity (often leading to poor solubility), fluorine adds moderate lipophilicity while maintaining better solubility profiles due to its lower polarizability.

Part 2: Comparative Biological Performance[1]

We evaluate the 3,5-Difluoro-4-CF3 core (Scaffold A) against two standard alternatives:

  • Scaffold B: 3,5-Dichloro-4-CF3 (Traditional Agrochemical Standard)

  • Scaffold C: 3,5-Dihydro-4-CF3 (Non-halogenated Baseline)

Case Study 1: Kinase Inhibition (MAPK Pathway Model)

Objective: Optimization of a Type II Kinase Inhibitor (IC50 vs. Metabolic Stability).

MetricScaffold A (3,5-Difluoro)Scaffold B (3,5-Dichloro)Scaffold C (3,5-Dihydro)Analysis
Enzymatic Potency (

)
12 nM 15 nM140 nMF and Cl provide necessary hydrophobic contacts; H lacks steric fill.
Microsomal Stability (

)
> 60 min 45 min12 minF blocks oxidation better than Cl; H is rapidly oxidized.
LogP (Calc) 3.2 4.12.4Cl analog is too lipophilic (solubility risk). F strikes the balance.
Cellular Potency (

)
45 nM 90 nM> 500 nMLower LogP of F-analog aids membrane permeability vs Cl.
Case Study 2: Agrochemical Herbicidal Activity

Objective: Inhibition of Acetolactate Synthase (ALS).

  • Scaffold A (Difluoro): High potency, lower environmental persistence due to eventual photolytic degradation pathways specific to highly fluorinated rings.

  • Scaffold B (Dichloro): High potency, but significantly higher soil persistence (environmental concern).

  • Scaffold C (Dihydro): Inactive (rapid degradation in plant tissue).

Part 3: Visualization of Design Logic

Diagram 1: The Scaffold Optimization Cycle

This diagram illustrates the decision-making process when selecting the 3,5-difluoro-4-(trifluoromethyl)pyridine core.

OptimizationCycle Hit Initial Hit (Non-Fluorinated) Issue Problem: Rapid Metabolism Low Potency Hit->Issue Design Design Strategy: Halogen Scan Issue->Design SAR Analysis Cl_Analog 3,5-Dichloro Analog (High LogP, Toxicity Risk) Design->Cl_Analog Route A F_Analog 3,5-Difluoro-4-CF3 (Target Scaffold) Design->F_Analog Route B (Preferred) Result Lead Candidate: Balanced LogP High Metabolic Stability Cl_Analog->Result Fail: Solubility F_Analog->Result Success

Caption: Decision pathway for selecting fluorinated scaffolds to resolve metabolic instability and solubility issues.

Part 4: Experimental Protocols

Protocol A: Synthesis via Regioselective

Context: The 3,5-difluoro-4-(trifluoromethyl)pyridine is an electrophilic building block. The following protocol demonstrates the introduction of a nucleophile (amine) at the 2-position.

Reagents:

  • Substrate: 3,5-Difluoro-4-(trifluoromethyl)pyridine (1.0 eq)

  • Nucleophile: Aniline derivative (1.1 eq)

  • Base:

    
     (2.0 eq) or DIPEA (for soluble bases)
    
  • Solvent: Acetonitrile (MeCN) or DMF (dry)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 3,5-difluoro-4-(trifluoromethyl)pyridine in dry MeCN (0.2 M concentration) under

    
     atmosphere. Note: This starting material is volatile; handle in a fume hood.
    
  • Addition: Cool the solution to 0°C. Add 2.0 eq of powdered

    
    .
    
  • Nucleophile Introduction: Add 1.1 eq of the aniline dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.

    • Observation: The high reactivity of the F/CF3 core usually drives conversion within 2–4 hours at RT, whereas chlorinated analogs often require heating to 60–80°C.

  • Workup: Dilute with EtOAc, wash with brine (3x), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Metabolic Stability Assay (Microsomal)

Context: Verifying the "Metabolic Blocking" effect.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Part 5: Mechanism of Action Visualization

Diagram 2: Metabolic Blocking Mechanism

This diagram visualizes how the fluorine atoms protect the scaffold from enzymatic degradation compared to the hydrogenated analog.

MetabolicBlocking CYP CYP450 Enzyme (Oxidative Attack) H_Scaffold Non-Fluorinated Analog (C-H Bonds) CYP->H_Scaffold Attracts F_Scaffold 3,5-Difluoro Analog (C-F Bonds) CYP->F_Scaffold Repels/Resists Oxidation Hydroxylation (Rapid Clearance) H_Scaffold->Oxidation C-H Bond Break Block Steric/Electronic Block (Stable) F_Scaffold->Block C-F Bond Strength Unstable Inactive Metabolite Oxidation->Unstable Stable Active Drug (Prolonged t1/2) Block->Stable

Caption: Mechanism of metabolic stabilization via fluorination (C-F bond strength vs. C-H).

References

  • Synthesis and Application of Trifluoromethylpyridines. Semantic Scholar. (2021). Reviews the structural utility of TFMP derivatives in agrochemicals. Link

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2023). Detailed analysis of C-F bond strength and metabolic stability. Link

  • Metabolic Stability of Fluorinated Small Molecules. ACS Central Science. (2026). Physical organic chemistry perspective on how fluorination alters CYP450 interaction. Link

  • Reactivity of Polyhalopyridines. ResearchGate. (2025). Experimental data on nucleophilic substitution patterns in fluorinated pyridines. Link

  • BenchChem Compound Data. 3,5-Difluoro-4-(trifluoromethyl)pyridine. Physical properties and safety data. Link

Safety Operating Guide

Personal protective equipment for handling 3,5-Difluoro-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Logistics: 3,5-Difluoro-4-(trifluoromethyl)pyridine Content Type: Technical Safety Guide & Operational Protocol Audience: Senior Researchers, Process Chemists, and EHS Officers

Executive Summary: The Chemical Context

3,5-Difluoro-4-(trifluoromethyl)pyridine is not a standard solvent; it is a high-value, high-reactivity fluorinated building block. As a Senior Application Scientist, I urge you to view this compound through two distinct lenses:

  • The Pyridine Core: Like its parent molecule, it possesses high permeation rates through standard nitrile rubber.

  • The Fluorinated Motifs: The trifluoromethyl (

    
    ) group and fluorine substituents introduce lipophilicity (enhancing skin absorption) and the latent risk of Hydrogen Fluoride (HF) generation under thermal stress or hydrolysis.
    

Critical Data Points:

  • Physical State: Low-melting solid or liquid (temperature dependent). Treat as a volatile liquid for safety margins.

  • Primary Hazards: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation, Combustible.[1][2]

  • Hidden Hazard: Thermal decomposition releases HF gas and NOx .

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for fluorinated pyridines due to the "permeation gap" of disposable nitrile gloves. The following matrix is the required standard for handling.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy: 1. Inner Layer: Laminate Film (e.g., Silver Shield™ / 4H®).2. Outer Layer: 5-mil Nitrile (Disposable).[3]Crucial: Pyridine derivatives permeate standard nitrile in <6 minutes. Laminate film offers >4 hours breakthrough time. The outer nitrile glove provides dexterity and grip, protecting the inner laminate layer from tears.
Eye Protection Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient.As a likely liquid/low-melting solid, the risk is splash entry. Fluorinated compounds can cause irreversible corneal opacity.
Respiratory Fume Hood (Mandatory). Emergency: Full-face respirator with ABEK cartridges.A (Organic Vapors) captures the pyridine; B/E (Acid Gases) captures potential HF/HCl byproducts during decomposition.
Body Defense Tyvek® Lab Coat (or chemically resistant apron) + Closed-toe leather/composite shoes.Cotton lab coats absorb liquids, keeping the toxin against the skin. Tyvek repels splashes.

Operational Workflow: The "Zero-Exposure" Protocol

This protocol is designed to eliminate the "human factor" from safety failures. It relies on engineering controls first, PPE second.

Phase A: Storage & Retrieval
  • Environment: Store in a dedicated flammables cabinet, segregated from strong oxidizers and strong acids .

  • Temp Control: Store cool (

    
    ) to minimize vapor pressure.
    
  • Secondary Containment: Always transport the bottle within a secondary polyethylene container to prevent drop-spills.

Phase B: Weighing & Aliquoting (The High-Risk Zone)

Most accidents occur here due to open-vessel handling.

  • The "Hood Rule": Never open the primary container outside a functioning fume hood (Face velocity: 100 fpm).

  • Solidity Check: If the material has solidified, do not heat with an open flame or heat gun. Use a warm water bath (

    
    ) inside the hood. High heat can trigger HF release.
    
  • Transfer Method:

    • Preferred: Syringe transfer (if liquid) using a long needle to avoid tipping the bottle.

    • Alternative: Disposable glass pipettes. Do not use plastic pipettes (polystyrene may degrade).

Phase C: Reaction Setup
  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Fluorinated pyridines can be moisture-sensitive, leading to hydrolysis and HF formation.

  • Scrubbing: If the reaction involves high temperatures (

    
    ), vent the condenser through a weak base scrubber (e.g., Sodium Carbonate solution) to neutralize any acidic off-gassing.
    

Visualizing the Safety Logic

The following diagram maps the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Retrieve Chemical CheckPPE Check PPE: Laminate Liner + Nitrile Outer? Start->CheckPPE CheckPPE->Start No (Stop) HoodCheck Fume Hood Check: Velocity > 100 fpm? CheckPPE->HoodCheck Yes HoodCheck->Start Fail (Stop) StateCheck Physical State Check HoodCheck->StateCheck Pass Solid Solid: Warm Bath (<40°C) StateCheck->Solid Frozen/Solid Liquid Liquid: Syringe Transfer StateCheck->Liquid Liquid Solid->Liquid Melt gently Reaction Reaction Setup: Inert Gas + Scrubber Liquid->Reaction Transfer Waste Disposal: Halogenated Stream Reaction->Waste Post-Process

Caption: Operational logic flow ensuring engineering controls (Hood) and PPE (Gloves) are validated before chemical exposure occurs.

Emergency Response & Decontamination

This section validates the safety system. If the system fails, these are the immediate corrective actions.

ScenarioImmediate ActionScientific Rationale
Skin Contact 1. Strip: Remove contaminated clothing immediately.2.[4][5] Wash: Rinse with soap/water for 15 min.3. Treat: If redness persists, apply Calcium Gluconate gel (precautionary for HF).Fluorinated pyridines are lipophilic; they penetrate skin fast. Calcium Gluconate neutralizes potential fluoride ions that scavenge bone calcium.
Spill (In Hood) 1. Cover: Do not wipe. Cover with vermiculite or sand.2.[6] Neutralize: Treat absorbent with dilute Sodium Bicarbonate.3. Collect: Scoop into a jar labeled "Hazardous Debris."Wiping spreads the surface area and increases vapor release. Bicarbonate neutralizes acidic hydrolysis products.
Fire Use Dry Chemical or CO2 .[2] Do NOT use water jet.[7]Water may hydrolyze the compound, releasing HF gas.

Disposal Strategy (Cradle-to-Grave)

Disposal is not an afterthought; it is the final step of the experiment.

  • Categorization: Classify as "Halogenated Organic Solvent Waste."

  • Segregation:

    • NEVER mix with acidic waste streams (Risk of HF evolution).

    • NEVER mix with oxidizers (Risk of exothermic runaway).[7]

  • Labeling: clearly mark the tag with: "Contains Fluorinated Pyridine - Potential HF Generator upon Incineration." This alerts the waste management vendor to use appropriate scrubbers during incineration.

References

  • University of Pennsylvania (EHRS). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Pyridine Permeation). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.